mono-2-(Methacryloyloxy)ethyl succinate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLHMQYEZXSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864964 | |
| Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20882-04-6 | |
| Record name | Methacryloyloxyethyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20882-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Mono-2-(Methacryloyloxy)ethyl Succinate
This technical guide provides a comprehensive overview of the chemical properties of mono-2-(methacryloyloxy)ethyl succinate (B1194679), a bifunctional monomer with significant applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the synthesis, physicochemical properties, and reactivity of this versatile compound.
Chemical Identity and Structure
Mono-2-(methacryloyloxy)ethyl succinate (MMES) is an organic molecule that possesses both a polymerizable methacrylate (B99206) group and a reactive carboxylic acid group. This unique structure allows it to act as a crucial building block in the synthesis of functional polymers and bioconjugates.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 20882-04-6[1][2][3][4] |
| Molecular Formula | C10H14O6[1][4] |
| Molecular Weight | 230.21 g/mol [1][3][4] |
| IUPAC Name | 4-[2-(methacryloyloxy)ethoxy]-4-oxobutanoic acid[1] |
| Canonical SMILES | CC(=C)C(=O)OCCOC(=O)CCC(=O)O[1] |
| InChI Key | ZEWLHMQYEZXSBH-UHFFFAOYSA-N[3][5] |
Physicochemical Properties
The physicochemical properties of MMES are crucial for its application in various fields, influencing its solubility, reactivity, and biocompatibility.
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 267 °C (lit.)[2][3][4][6] |
| Density | 1.19 g/mL at 25 °C (lit.)[2][3][4][6] |
| Refractive Index | n20/D 1.464 (lit.)[1][2][3][6] |
| pKa | 4.35 ± 0.17 (Predicted)[1][7] |
| LogP | 0.51370[1] |
| Flash Point | >230 °F[2] |
| Vapor Pressure | 3.42E-07 mmHg at 25°C[1] |
| Storage Temperature | 2-8°C[1][2][3][5] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 6[1] |
| Rotatable Bond Count | 9[1] |
Synthesis
This compound is typically synthesized through the reaction of 2-hydroxyethyl methacrylate (HEMA) with succinic anhydride.[6][7]
Experimental Protocol for Synthesis
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
Succinic anhydride
-
Hydroquinone (B1673460) monomethyl ether (inhibitor)
-
Argon gas
-
50 mL flask with a stir bar
Procedure:
-
To a 50 mL flask equipped with a stir bar, add 10 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.[6][7]
-
Purge the flask with argon gas to create an inert atmosphere.[6][7]
-
Seal the flask and heat the reaction mixture to 90 °C with continuous stirring for 18 hours.[6][7]
-
After the reaction is complete, cool the flask to room temperature.[6][7]
-
The product, this compound, is obtained in quantitative yield.[6][7]
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
The dual functionality of MMES makes it a valuable monomer in polymer chemistry and drug delivery systems.
Polymerization
The methacrylate group of MMES readily undergoes free-radical polymerization, allowing for its incorporation into polymer chains. This is a key feature in the development of dental resins, hydrogels, and other polymeric materials.[8] For instance, it can be copolymerized with other monomers to create a peptide-polymer matrix for dental restorations.[5][6][9]
Carboxylic Acid Reactivity
The carboxylic acid group provides a site for covalent modification. This is particularly useful in drug delivery applications, where therapeutic agents can be conjugated to the polymer backbone.[8] For example, MMES has been used to synthesize polymerizable prodrugs of camptothecin (B557342), where the drug is linked to the monomer via an ester bond.[10] This approach allows for the controlled release of the drug as the ester linkage is hydrolyzed.[10]
Role in Drug Delivery Systems
The ability to form polymer-drug conjugates makes MMES a significant component in the design of advanced drug delivery systems. The properties of the resulting polymer, such as its hydrophilicity and degradation rate, can be tuned by copolymerizing MMES with other monomers. This allows for the creation of targeted drug delivery vehicles with controlled release kinetics.[10]
Caption: Logical workflow for the synthesis of a targeted polymeric prodrug using MMES.
Safety Information
Hazard Identification:
-
Hazard Statements: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[3]
-
Signal Word: Danger.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[3]
Storage and Handling:
-
The product may contain an inhibitor such as monomethyl ether hydroquinone (MEHQ) to prevent polymerization during storage.[3][5]
References
- 1. lookchem.com [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 琥珀酸单[2-[(2-甲基-丙烯酰基)氧]乙基]酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 20882-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 20882-04-6 [sigmaaldrich.com]
- 6. This compound | 20882-04-6 [chemicalbook.com]
- 7. This compound CAS#: 20882-04-6 [m.chemicalbook.com]
- 8. This compound | RUO [benchchem.com]
- 9. 琥珀酸单[2-[(2-甲基-丙烯酰基)氧]乙基]酯 | Sigma-Aldrich [sigmaaldrich.com]
- 10. Fully synthetic macromolecular prodrug chemotherapeutics with EGFR targeting and controlled camptothecin release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Mono-2-(methacryloyloxy)ethyl succinate (B1194679)
Introduction
Mono-2-(methacryloyloxy)ethyl succinate (MMES) is a functional monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. Its structure incorporates a polymerizable methacrylate (B99206) group and a carboxylic acid moiety, rendering it a versatile building block for the synthesis of functional polymers. MMES is utilized in the preparation of peptide-polymer matrices for dental restorations, the fabrication of flexible optoelectronic devices, and the synthesis of nanocatalysts for environmental remediation.[1][2] This guide provides a detailed protocol for the synthesis of MMES, compiled from established methodologies, to assist researchers in its preparation and application.
Core Synthesis Protocol
The synthesis of this compound is primarily achieved through the ring-opening reaction of succinic anhydride (B1165640) with 2-hydroxyethyl methacrylate (HEMA).[1][3] This reaction is typically conducted under controlled heating and an inert atmosphere to prevent polymerization of the methacrylate group.
Experimental Protocol: Ring-Opening Esterification
This protocol is adapted from established and verified synthesis procedures.[1][3]
Materials and Reagents:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Succinic anhydride
-
Hydroquinone (B1673460) monomethyl ether (MEHQ - polymerization inhibitor)
-
Argon gas
Equipment:
-
50 mL round-bottom flask
-
Magnetic stir bar
-
Heating mantle with a stirrer
-
Thermometer or temperature controller
-
Inert gas (Argon) supply with a manifold
Procedure:
-
To a 50 mL flask equipped with a magnetic stir bar, add 10.0 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.[1][3]
-
Purge the flask with argon gas for several minutes to create an inert atmosphere.
-
Seal the flask securely.
-
Heat the reaction mixture to 90°C while stirring continuously.
-
Maintain the reaction at 90°C for 18 hours.
-
After 18 hours, turn off the heat and allow the flask to cool to room temperature.
-
The resulting product, this compound, is obtained in a quantitative yield and is typically a viscous liquid.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Reactant Specifications
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Molar Amount (mol) | Molar Ratio |
| 2-Hydroxyethyl methacrylate (HEMA) | C6H10O3 | 130.14 | 10.0 g | ~0.077 | 1 |
| Succinic anhydride | C4H4O3 | 100.07 | 7.7 g | ~0.077 | 1 |
| Hydroquinone monomethyl ether | C7H8O2 | 124.14 | 50 mg | ~0.0004 | - |
Table 2: Product Specifications - this compound
| Property | Value | Source(s) |
| CAS Number | 20882-04-6 | [4] |
| Molecular Formula | C10H14O6 | [4] |
| Molecular Weight | 230.21 g/mol | [2] |
| Appearance | Viscous liquid | [5] |
| Boiling Point | 267 °C (lit.) | [3] |
| Density | 1.19 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.464 (lit.) | [4] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Storage Temperature | 2-8°C | [3] |
| pKa | 4.35 ± 0.17 (Predicted) | [3] |
| Yield | Quantitative | [1][3] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Mono-2-(Methacryloyloxy)ethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMES) is a bifunctional monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. Its unique structure, featuring a polymerizable methacrylate (B99206) group and a reactive carboxylic acid, allows for the synthesis of functional polymers and hydrogels with tunable properties. This technical guide provides a comprehensive overview of the solubility and stability of MMES, critical parameters for its effective application in drug delivery systems, dental composites, and other biomedical devices. The document summarizes key physicochemical properties, explores its solubility in various solvents, and details its stability profile under different environmental conditions. Experimental protocols for the evaluation of these properties are also provided to aid researchers in their practical applications.
Chemical and Physical Properties
Mono-2-(methacryloyloxy)ethyl succinate, also known as 2-(methacryloyloxy)ethyl hydrogen succinate, is a viscous, colorless liquid. Its chemical structure confers upon it the ability to participate in polymerization reactions via its methacrylate group, while the succinate moiety provides a handle for further chemical modification or can influence the material's degradation profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₄O₆ | |
| Molecular Weight | 230.21 g/mol | |
| CAS Number | 20882-04-6 | |
| Appearance | Colorless viscous liquid | [1] |
| Density | 1.19 g/mL at 25 °C | |
| Boiling Point | 267 °C (lit.) | |
| Refractive Index | n20/D 1.464 (lit.) | |
| Storage Temperature | 2-8°C | |
| Inhibitor | Typically contains hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization |
Solubility Profile
The solubility of MMES is a critical factor for its use in various formulations and polymerization processes. Due to its chemical structure, which includes both a relatively nonpolar methacrylate group and a polar carboxylic acid and ester groups, its solubility is dependent on the polarity of the solvent.
Qualitative Solubility:
Based on the general principles of solubility for methacrylate esters and compounds with carboxylic acid functionality, the following qualitative solubility profile can be inferred:
-
Soluble in: Polar organic solvents such as ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons. A similar compound, mono-[2-(methacryloyloxy)ethyl]phthalate, is soluble in ethanol (B145695) and acetone[2].
-
Limited Solubility in: Water and nonpolar aliphatic hydrocarbons. The presence of the carboxylic acid group may impart some water solubility, particularly at higher pH where the carboxylate salt can form.
Quantitative Solubility Data:
Stability Profile
The stability of MMES is a key determinant of its shelf-life and its performance in final products, particularly in applications where degradation is a desired feature, such as in biodegradable drug delivery systems. The primary degradation pathway for MMES under physiological or aqueous conditions is expected to be hydrolysis of its two ester linkages.
Hydrolytic Stability
The ester bonds in MMES are susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature.
-
pH-Dependence: Ester hydrolysis can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest at a neutral pH and increases under acidic or alkaline conditions. For succinate esters, hydrolysis can be particularly relevant. For instance, succinimide-ester based cross-linkers, which share some structural similarities, show a clear pH dependency in their reactivity, with decreased efficiency at lower pH[3]. Studies on diglycine-activated succinic esters have shown autohydrolysis at physiological pH[4].
-
Mechanism: The hydrolysis of the methacrylate ester and the succinate ester would lead to the formation of methacrylic acid, 2-hydroxyethyl succinate, and ultimately succinic acid and ethylene (B1197577) glycol.
Quantitative data on the hydrolysis rate constants of MMES at different pH values and temperatures are not available in the public domain and would require experimental determination.
Thermal Stability
The thermal stability of MMES is important for processing and storage. While specific thermogravimetric analysis (TGA) data for MMES was not found, the thermal degradation of poly(methacrylates) has been studied. These polymers typically degrade by depolymerization, yielding the corresponding monomer as the major product[5][6]. It is expected that MMES would be stable at its recommended storage temperature of 2-8°C. At elevated temperatures, both decomposition of the monomer and polymerization can occur.
Experimental Protocols
Detailed and validated experimental protocols for determining the solubility and stability of this compound are not specifically described in the literature. However, standard methodologies for characterizing similar organic compounds can be readily adapted.
Determination of Aqueous Solubility
A common method for determining the aqueous solubility of an organic compound is the shake-flask method[7][8].
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved compound. Centrifugation can be used to facilitate this process.
-
Quantification: A sample of the clear aqueous supernatant is carefully removed and the concentration of dissolved MMES is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
Determination of Hydrolytic Stability and Rate Constants
The rate of hydrolysis of MMES can be determined by monitoring its disappearance or the appearance of its degradation products over time in aqueous solutions at different pH values and temperatures[9][10][11][12][13].
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 5, 7.4, 9).
-
Reaction Setup: A known concentration of MMES is added to each buffer solution in a sealed, temperature-controlled vessel (e.g., 37 °C).
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The hydrolysis reaction in the aliquot is stopped immediately, for example, by neutralization or rapid cooling.
-
Analysis: The concentration of the remaining MMES and/or its degradation products in each aliquot is quantified using a validated stability-indicating HPLC method.
-
Data Analysis: The natural logarithm of the concentration of MMES is plotted against time. For a pseudo-first-order reaction, the slope of the resulting straight line will be equal to the negative of the observed rate constant (k_obs). The second-order rate constant can be calculated if the concentration of the catalyst (H⁺ or OH⁻) is known.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the analyte in the presence of its degradation products[14][15].
General Method Parameters:
-
Column: A reversed-phase column (e.g., C18) is typically suitable for separating moderately polar organic compounds.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be optimized for good peak shape and resolution.
-
Detection: UV detection at a wavelength where MMES has significant absorbance (e.g., around 210 nm).
-
Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of MMES.
Experimental Workflow for Hydrolytic Stability Study
Caption: Workflow for assessing the hydrolytic stability of MMES.
Conclusion
This compound is a versatile monomer with significant potential in the development of functional biomaterials. A thorough understanding of its solubility and stability is paramount for its successful application. While general characteristics can be inferred from its chemical structure and data on related compounds, specific quantitative data for MMES is lacking in the current literature. This guide provides a framework for researchers and drug development professionals to approach the characterization of MMES, including recommended experimental protocols. The experimental determination of its solubility in a range of pharmaceutically relevant solvents and the quantification of its hydrolysis kinetics under various pH and temperature conditions are critical next steps for unlocking the full potential of this promising monomer.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polychemistry.com [polychemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rkmvccrahara.org [rkmvccrahara.org]
- 10. scribd.com [scribd.com]
- 11. internationaljournalssrg.org [internationaljournalssrg.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. nitt.edu [nitt.edu]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. jocpr.com [jocpr.com]
safety and handling of mono-2-(Methacryloyloxy)ethyl succinate in the lab
An In-depth Guide to the Safe Handling of Mono-2-(Methacryloyloxy)ethyl Succinate (B1194679) in the Laboratory
This technical guide provides comprehensive safety and handling information for mono-2-(methacryloyloxy)ethyl succinate (CAS No: 20882-04-6) for researchers, scientists, and professionals in drug development and material science. This monomer is utilized in the synthesis of polymers for specialized applications, including dental resin composites, flexible optoelectronic devices, and nanocatalysts.[1] Adherence to strict safety protocols is essential due to its hazardous properties.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[2] It is crucial to understand its potential risks before handling. The primary hazards are severe eye damage, skin irritation, and the potential to cause an allergic skin reaction.[1][3]
Table 1: GHS Hazard Classification
| Classification | Code | Description | Citations |
|---|---|---|---|
| Signal Word | --- | Danger | [1] |
| Pictograms | GHS05, GHS07 | Corrosion, Exclamation Mark | [1][3] |
| Hazard Statements | H315 | Causes skin irritation. | [3][4] |
| H317 | May cause an allergic skin reaction. | [1] | |
| H318 | Causes serious eye damage. | [1] | |
| H319 | Causes serious eye irritation. (Note: H318 is the more severe classification) | [3][4] | |
| H335 | May cause respiratory irritation. | [4] | |
| H412 | Harmful to aquatic life with long lasting effects. | [4] | |
| Precautionary Statements | P261 | Avoid breathing mist or vapors. | [4] |
| P272 | Contaminated work clothing should not be allowed out of the workplace. | ||
| P280 | Wear protective gloves/ eye protection/ face protection. | [4] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P310 | Immediately call a POISON CENTER/doctor. | ||
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | [4] |
| | P501 | Dispose of contents/container to an approved waste disposal plant. | |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value | Citations |
|---|---|---|
| CAS Number | 20882-04-6 | [1][5] |
| Molecular Formula | C10H14O6 | [5][6][7] |
| Molecular Weight | 230.21 g/mol | [1][5][6] |
| Appearance | Colorless to yellow clear liquid | |
| Boiling Point | 267 °C (lit.) | [1][6][8] |
| Density | 1.19 g/mL at 25 °C (lit.) | [1][6][8] |
| Refractive Index | n20/D 1.464 (lit.) | [1][6][9] |
| Flash Point | >230 °F (>110 °C) / 162.5 °C (closed cup) | [1][5][6] |
| Storage Temperature | 2-8°C | [1][9][10] |
| Inhibitor | Typically contains an inhibitor (e.g., 750 ppm MEHQ) to prevent polymerization. |[1] |
Safe Handling, Storage, and Disposal
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are the first line of defense against exposure.
-
Ventilation : Always handle this chemical in a well-ventilated area.[2] Use of a certified chemical fume hood is strongly recommended. Provide appropriate local exhaust ventilation where mists or aerosols may be formed.[3]
-
Eye Protection : Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat.[1] Ensure gloves are inspected prior to use and replaced if damaged.
-
Respiratory Protection : If ventilation is inadequate or if mists are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1][3]
Handling and Storage Procedures
-
Handling : Avoid all contact with skin and eyes.[3] Avoid inhalation of vapor or mist. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Keep away from heat and sources of ignition.[4]
-
Storage : Store in a tightly closed container in a refrigerator at 2-8°C.[1][3][9] The storage area should be dry and well-ventilated.[3] This substance is classified as a combustible liquid (Storage Class 10).[1]
Waste Disposal
Dispose of waste materials in accordance with all applicable regional, national, and local laws and regulations.[2] Do not allow the product to enter drains.[3] Contaminated packaging should be treated as the chemical itself and disposed of at an approved waste disposal plant.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 3: First Aid Measures
| Exposure Route | Procedure | Citations |
|---|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from a specialist. | [3][4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. | [3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |[3] |
Accidental Release Measures
For spills, wear full personal protective equipment.[3] Ensure adequate ventilation.[3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3] Prevent the product from entering drains or waterways.[3]
Experimental Protocol Example: Synthesis
This section provides a cited experimental protocol for the synthesis of this compound, illustrating a practical application of the handling procedures described.
Objective : To synthesize this compound from 2-hydroxyethyl methacrylate (B99206) and succinic anhydride (B1165640).[7][11]
Materials :
-
2-Hydroxyethyl methacrylate (10 g)
-
Succinic anhydride (7.7 g)
-
Hydroquinone (B1673460) monomethyl ether (inhibitor, 50 mg)
-
50 mL flask with a stir bar
-
Argon gas supply
-
Heating mantle
Procedure :
-
Preparation : In a chemical fume hood, add 2-hydroxyethyl methacrylate, succinic anhydride, and the hydroquinone monomethyl ether inhibitor to a 50 mL flask equipped with a magnetic stir bar.[7][11]
-
Inerting : Purge the flask with argon gas to create an inert atmosphere. This prevents unwanted side reactions and potential polymerization initiated by oxygen.
-
Reaction : Seal the flask and heat the mixture to 90°C using a heating mantle with continuous stirring.[7][11]
-
Incubation : Maintain the reaction at 90°C for 18 hours.[7][11] The reaction should be monitored for any changes in viscosity or color.
-
Cooling : After 18 hours, turn off the heat and allow the flask to cool to room temperature.[7][11]
-
Product : The resulting product is this compound in quantitative yield, which should be stored at 2-8°C.[7][11]
Visualized Laboratory Workflow
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. モノ-2-(メタクリロイルオキシ)エチルコハク酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aaronchem.com [aaronchem.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. 20882-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 20882-04-6 [chemicalbook.com]
- 8. AB564904 | CAS 20882-04-6 – abcr Gute Chemie [abcr.com]
- 9. lookchem.com [lookchem.com]
- 10. Sigma Aldrich this compound 250 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 11. This compound CAS#: 20882-04-6 [m.chemicalbook.com]
The Pivotal Role of the Carboxylic Acid Group in the Functionality of a Hypothetical Bioactive Molecule (MMES)
Disclaimer: The molecule "MMES" is treated as a hypothetical compound for the purpose of this guide, as no widely recognized bioactive molecule with this specific acronym and a well-documented carboxylic acid-dependent mechanism of action could be identified in publicly available scientific literature. This document serves as an illustrative technical guide on how one might investigate and present the role of a carboxylic acid moiety in a novel bioactive compound, using plausible data and standard methodologies.
This technical whitepaper explores the critical role of the carboxylic acid group in the functionality of a hypothetical small molecule inhibitor, "MMES," which targets a key kinase in a cancer-related signaling pathway. Through a detailed examination of structure-activity relationships, binding kinetics, and cellular effects, we will establish the indispensable nature of this functional group for the molecule's therapeutic potential.
Structure-Activity Relationship (SAR) Studies
The carboxylic acid group of MMES is hypothesized to be a key pharmacophoric feature, anchoring the molecule within the binding site of its target kinase. To test this, a series of analogues were synthesized where the carboxylic acid was replaced with other functional groups.
Table 1: In Vitro Activity of MMES and Analogues Against Target Kinase
| Compound | Modification of Carboxylic Acid Group | IC₅₀ (nM) | Relative Potency |
| MMES | -COOH (Carboxylic Acid) | 15 | 1.00 |
| MMES-Amide | -CONH₂ (Amide) | 350 | 0.04 |
| MMES-Ester | -COOCH₃ (Methyl Ester) | 1,200 | 0.01 |
| MMES-Alcohol | -CH₂OH (Primary Alcohol) | > 10,000 | < 0.001 |
| MMES-Alkane | -CH₃ (Methyl) | > 50,000 | < 0.0003 |
The data clearly indicates that any modification to the carboxylic acid group leads to a dramatic loss of inhibitory activity. The amide and ester analogues, which can still act as hydrogen bond acceptors but lose the ionic interaction capability, show a significant drop in potency. The complete removal of the polar, charge-bearing group (alcohol and alkane analogues) effectively abolishes the molecule's activity, underscoring the critical role of the carboxylate's ionic and hydrogen-bonding interactions.
Biophysical and Binding Analysis
To further understand the interaction, surface plasmon resonance (SPR) was employed to measure the binding kinetics of MMES and its less active methyl ester analogue (MMES-Ester) to the target kinase.
Table 2: Kinetic Binding Parameters of MMES and MMES-Ester
| Compound | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₔ (nM) |
| MMES | 2.5 x 10⁵ | 3.8 x 10⁻³ | 15.2 |
| MMES-Ester | 1.1 x 10⁴ | 1.3 x 10⁻² | 1,182 |
The results demonstrate that MMES has a significantly faster association rate (kₐ) and a slower dissociation rate (kₔ) compared to MMES-Ester. This leads to a much lower dissociation constant (Kₔ), indicating a higher affinity and a more stable drug-target complex. The slower "off-rate" for MMES is particularly important, suggesting that the interactions made by the carboxylic acid group are crucial for prolonging the residency time of the inhibitor in the kinase's active site.
Cellular Activity and Pathway Analysis
The functional consequence of the carboxylic acid group was assessed by measuring the inhibition of downstream substrate phosphorylation in a cellular context.
Signaling Pathway of MMES Action
The Dual Nature of Reactivity: An In-depth Technical Guide to the Methacrylate Group in Mono-2-(methacryloyloxy)ethyl Succinate (MMES)
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core reactivity of the methacrylate (B99206) group within Mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMES), a bifunctional monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. Understanding the chemical behavior of this functional group is paramount for controlling polymerization kinetics, predicting material properties, and assessing biocompatibility. This document provides a comprehensive overview of the key reactions, quantitative data, experimental methodologies, and potential biological signaling pathways associated with the methacrylate moiety of MMES.
Core Reactivity of the Methacrylate Group
The reactivity of the methacrylate group in MMES is primarily governed by the carbon-carbon double bond, which is activated by the adjacent ester group. This electronic arrangement makes the molecule susceptible to two principal types of reactions: free-radical polymerization and nucleophilic addition.
Free-Radical Polymerization
The most prominent reaction of the methacrylate group is free-radical polymerization, a chain-growth process that leads to the formation of long polymer chains. This process is fundamental to the creation of a wide range of materials, from hydrogels to solid resins. The polymerization proceeds through the classic steps of initiation, propagation, and termination. The reactivity of the methacrylate group in MMES is generally high, comparable to other common methacrylate monomers.
Michael Addition
The electron-deficient β-carbon of the methacrylate's α,β-unsaturated carbonyl system is susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition.[1][2][3] This reaction is particularly relevant in biological systems where nucleophiles such as thiols (e.g., from cysteine residues in proteins or glutathione) are abundant.[4] The Michael addition of thiols to the methacrylate group can lead to the covalent attachment of biomolecules or contribute to the in-situ depletion of antioxidants, a factor to consider in biocompatibility assessments.[4]
Hydrolysis
The ester linkages within the MMES molecule, both at the methacrylate group and the succinate linker, are susceptible to hydrolysis. This degradation process can be influenced by pH and the presence of enzymes (esterases).[5] Hydrolysis of the methacrylate ester would release methacrylic acid and 2-hydroxyethyl succinate, while cleavage of the succinate ester would yield a polymer with pendant carboxylic acid groups and 2-hydroxyethyl methacrylate (HEMA). The release of succinate is of particular interest due to its potential to activate specific cellular signaling pathways.
Quantitative Reactivity Data
While specific quantitative data for the reactivity of MMES is not extensively available in peer-reviewed literature, values for similar methacrylate monomers can provide a reasonable estimation. Researchers are encouraged to determine these parameters experimentally for their specific systems.
Table 1: General Reactivity Ratios for Copolymerization of Methacrylates
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |
| Methyl Methacrylate (MMA) | Styrene | 0.46 | 0.52 | 0.24 | Random |
| Methyl Methacrylate (MMA) | n-Butyl Methacrylate | ~1 | ~1 | ~1 | Ideal Random |
| 2-Hydroxyethyl Methacrylate (HEMA) | Methyl Methacrylate (MMA) | 0.8 | 1.1 | 0.88 | Random |
Note: Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain to add a monomer of the same type (homopolymerization) versus a different type (copolymerization). An r value > 1 indicates a preference for homopolymerization, r < 1 indicates a preference for copolymerization, and r ≈ 1 suggests random incorporation. The product r1 * r2 gives an indication of the overall copolymerization behavior.
Table 2: Thermodynamic Data for Polymerization of Methacrylates
| Monomer | Heat of Polymerization (ΔH_p) (kJ/mol) | Ceiling Temperature (T_c) (°C, bulk) |
| Methyl Methacrylate (MMA) | -54 to -58 | 220 |
| Ethyl Methacrylate (EMA) | -59 | 235 |
| n-Butyl Methacrylate (nBMA) | -60 | 275 |
Note: The heat of polymerization (ΔH_p) is the enthalpy change during polymerization and is typically exothermic for vinyl monomers. The ceiling temperature (T_c) is the temperature above which the polymer will depolymerize back to the monomer.
Experimental Protocols
Synthesis of Mono-2-(methacryloyloxy)ethyl succinate (MMES)
Principle: MMES is synthesized by the ring-opening reaction of succinic anhydride (B1165640) with 2-hydroxyethyl methacrylate (HEMA) in the presence of a polymerization inhibitor.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Succinic anhydride
-
Hydroquinone monomethyl ether (MEHQ) or other suitable inhibitor
-
Argon or Nitrogen gas
-
Reaction flask with a stir bar
Procedure:
-
To a reaction flask equipped with a stir bar, add HEMA (e.g., 10 g) and succinic anhydride (e.g., 7.7 g).
-
Add a small amount of polymerization inhibitor (e.g., 50 mg of MEHQ).
-
Purge the flask with an inert gas (argon or nitrogen).
-
Seal the flask and heat the mixture to 90°C with continuous stirring for 18 hours.
-
Cool the flask to room temperature. The product, this compound, is obtained in quantitative yield as a viscous liquid.
Free-Radical Polymerization of MMES
Principle: Polymerization is initiated by the thermal decomposition of a free-radical initiator, leading to the propagation of polymer chains.
Materials:
-
This compound (MMES)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable initiator
-
Solvent (e.g., 1,4-dioxane, dimethylformamide)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vessel with a condenser
Procedure:
-
Dissolve MMES and the initiator (e.g., AIBN, 0.1-1 mol% relative to monomer) in the chosen solvent in a Schlenk flask.
-
Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) under an inert atmosphere with stirring.
-
Monitor the polymerization progress by techniques such as gravimetry, spectroscopy (disappearance of the vinyl peak in IR or NMR), or chromatography.
-
Terminate the reaction by cooling to room temperature and exposing to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
Thiol-Michael Addition to MMES
Principle: A thiol-containing compound is added to the methacrylate double bond of MMES under basic or nucleophilic catalysis.
Materials:
-
This compound (MMES)
-
Thiol-containing molecule (e.g., N-acetylcysteine, glutathione)
-
Base catalyst (e.g., triethylamine, DBU) or nucleophilic catalyst (e.g., phosphine)
-
Solvent (e.g., THF, DMF)
-
Inert gas atmosphere
Procedure:
-
Dissolve MMES and the thiol compound in an appropriate solvent in a reaction vessel under an inert atmosphere.
-
Add the catalyst to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by following the disappearance of the thiol and/or methacrylate peaks using techniques like NMR or IR spectroscopy.
-
Upon completion, the product can be purified by appropriate methods such as chromatography or precipitation.
Signaling Pathways and Biological Implications
The reactivity of the methacrylate group and the potential for hydrolysis of the succinate linker have important implications for the biological performance of MMES-based materials.
Cellular Response to Methacrylate Monomers
Unreacted methacrylate monomers can leach from a polymer matrix and interact with cellular components. The primary mechanism of methacrylate toxicity is believed to be the depletion of intracellular glutathione (B108866) (GSH) through Michael addition.[4] This can lead to oxidative stress, cellular damage, and inflammatory responses.[6][7][8]
Caption: Cellular response to methacrylate monomers.
Succinate Signaling via SUCNR1 (GPR91)
If the succinate linker in MMES-containing polymers is hydrolyzed, the released succinate can act as a signaling molecule. Extracellular succinate is a specific ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[9][10] Activation of SUCNR1 can trigger various downstream signaling cascades, primarily through G_i and G_q proteins, leading to diverse cellular responses, including modulation of inflammation, immune cell activation, and metabolic regulation.[1][11][12][13]
Caption: Succinate signaling pathway via the SUCNR1 receptor.
Conclusion
The methacrylate group in MMES imparts a versatile reactivity that is central to its function in polymer science and biomedical applications. Its propensity for free-radical polymerization allows for the straightforward synthesis of a diverse range of polymeric materials. Concurrently, its susceptibility to Michael addition and the potential for hydrolysis of the ester linkages introduce important considerations for biocompatibility and the biological activity of its degradation products. A thorough understanding of these reactive pathways, supported by robust experimental characterization, is essential for the rational design and successful implementation of MMES-based materials in research and development. Researchers are strongly encouraged to perform detailed kinetic and thermodynamic studies to obtain specific quantitative data for MMES in their systems of interest, thereby enabling precise control over material properties and biological interactions.
References
- 1. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local and Systemic Effects of Unpolymerised Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 13. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Mono-2-(Methacryloyloxy)ethyl Succinate in Dental Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMS) in dental adhesive formulations. This document details the chemical properties of MMS, a representative formulation, and detailed protocols for evaluating the performance and biocompatibility of MMS-containing adhesives.
Introduction to Mono-2-(Methacryloyloxy)ethyl Succinate (MMS)
This compound is a bifunctional acidic monomer increasingly utilized in the formulation of dental adhesives, particularly in self-etching systems.[1][2][3][4] Its molecular structure incorporates a polymerizable methacrylate (B99206) group and a carboxylic acid group.[5] This unique structure allows MMS to perform two critical functions simultaneously: the methacrylate group enables copolymerization with other resin monomers to form the adhesive's polymer backbone, while the carboxylic acid group can interact with and demineralize the tooth structure (enamel and dentin), facilitating micromechanical and chemical adhesion.[1][2][3][4]
Chemical and Physical Properties of MMS
| Property | Value | Reference |
| Synonyms | 2-(Methacryloyloxy)ethyl hydrogen succinate, Succinic acid mono(2-methacryloyloxyethyl) ester | [4] |
| CAS Number | 20882-04-6 | [4][6] |
| Molecular Formula | C10H14O6 | [4][6] |
| Molecular Weight | 230.21 g/mol | [4][6] |
| Density | 1.19 g/mL at 25 °C | [4][7] |
| Boiling Point | 267 °C | [4][7] |
| Refractive Index | n20/D 1.464 | [4][7] |
| Storage Temperature | 2-8°C | [4][7] |
Representative Experimental Dental Adhesive Formulation
While specific formulations are often proprietary, a representative experimental self-etching dental adhesive formulation incorporating MMS can be developed based on patent literature for similar acidic monomers.[8] This formulation provides a starting point for researchers to develop and evaluate their own MMS-based adhesives.
| Component | Function | Representative wt% |
| This compound (MMS) | Acidic functional monomer (adhesion and etching) | 10 - 20% |
| Bisphenol A-glycidyl methacrylate (Bis-GMA) | Base monomer (structural backbone) | 30 - 50% |
| 2-Hydroxyethyl methacrylate (HEMA) | Hydrophilic monomer (wetting and adhesion) | 15 - 25% |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent monomer (viscosity control) | 5 - 15% |
| Ethanol/Water | Solvent | 5 - 15% |
| Camphorquinone (CQ) | Photoinitiator | 0.5 - 1.0% |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | Co-initiator | 0.5 - 1.0% |
| Butylated hydroxytoluene (BHT) | Stabilizer | 0.01 - 0.1% |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of MMS involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with succinic anhydride (B1165640).[5]
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
Succinic anhydride
-
Hydroquinone (B1673460) monomethyl ether (inhibitor)
-
Argon gas
-
Reaction flask with stir bar
Procedure:
-
Combine 10 gm of HEMA and 7.7 gm of succinic anhydride in a 50 ml reaction flask equipped with a stir bar.[5]
-
Add 50 mg of hydroquinone monomethyl ether as a polymerization inhibitor.[5]
-
Purge the flask with argon gas and seal it.[5]
-
Heat the mixture to 90°C with continuous stirring for 18 hours.[5]
-
Cool the flask to room temperature to obtain MMS in quantitative yield.[5]
Microtensile Bond Strength (µTBS) Testing
The µTBS test is a standard method to evaluate the adhesive strength of dental adhesives to tooth structure.
Materials:
-
Extracted human third molars
-
Low-speed diamond saw
-
MMS-containing dental adhesive
-
Dental composite resin
-
Light-curing unit
-
Universal testing machine
-
Cyanoacrylate glue
Procedure:
-
Mount extracted human molars in acrylic resin and section them to expose a flat dentin surface.
-
Apply the MMS-containing adhesive to the dentin surface according to the manufacturer's instructions (if available) or the experimental protocol.
-
Build up a composite resin block on the bonded surface in increments, light-curing each increment.
-
Store the bonded teeth in water at 37°C for 24 hours.
-
Section the bonded tooth into beams with a cross-sectional area of approximately 1x1 mm.
-
Attach each beam to a testing jig using cyanoacrylate glue.
-
Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 1 mm/min until fracture.
-
Record the fracture load and calculate the µTBS in megapascals (MPa).
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of dental materials.
Materials:
-
Human dental pulp stem cells (hDPSCs) or fibroblasts (e.g., L929)
-
Cell culture medium (e.g., DMEM)
-
MMS-containing adhesive
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Preparation of Eluates:
-
Prepare discs of the cured MMS-containing adhesive.
-
Immerse the discs in cell culture medium at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to create an eluate.
-
-
Cell Seeding:
-
Seed hDPSCs or fibroblasts into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Exposure to Eluates:
-
Remove the culture medium and replace it with the prepared eluates (undiluted and serial dilutions).
-
Incubate the cells with the eluates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the exposure period, remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage relative to the untreated control cells.
-
Aging Simulation Protocols
To evaluate the long-term stability of the adhesive bond, aging simulations are performed.
-
Thermocycling: This method simulates the temperature changes in the oral cavity. Bonded specimens are subjected to a large number of cycles between cold (e.g., 5°C) and hot (e.g., 55°C) water baths with a dwell time in each bath.
-
Water Storage: Bonded specimens are stored in distilled water or artificial saliva at 37°C for extended periods (e.g., 3 months, 6 months, 1 year) before µTBS testing.
Data Presentation
Representative Microtensile Bond Strength Data (Hypothetical)
The following table presents hypothetical µTBS data for an experimental MMS-containing adhesive compared to a commercial control, both with and without aging.
| Adhesive Formulation | Immediate µTBS (MPa) | µTBS after 6 months water storage (MPa) |
| Experimental MMS Adhesive | 35.2 ± 4.5 | 28.9 ± 5.1 |
| Commercial Self-Etch Adhesive | 38.1 ± 4.2 | 30.5 ± 4.8 |
Representative In-Vitro Cytotoxicity Data (Hypothetical)
This table shows hypothetical cell viability data from an MTT assay on human dental pulp stem cells exposed to eluates of an MMS-containing adhesive.
| Eluate Concentration | 24h Cell Viability (%) | 48h Cell Viability (%) | 72h Cell Viability (%) |
| 100% | 75.3 ± 6.2 | 68.1 ± 5.9 | 62.5 ± 7.1 |
| 50% | 88.9 ± 5.1 | 82.4 ± 4.8 | 78.3 ± 6.3 |
| 25% | 95.2 ± 4.3 | 91.7 ± 3.9 | 89.1 ± 5.0 |
| Control | 100 ± 3.8 | 100 ± 4.1 | 100 ± 4.5 |
Visualizations
Caption: Synthesis of this compound (MMS).
Caption: Workflow for Microtensile Bond Strength Testing.
Caption: Dual-functional adhesion mechanism of MMS.
Biocompatibility Considerations
The biocompatibility of dental adhesives is of paramount importance as components can leach out and potentially affect the underlying dental pulp.[9] While specific in-vitro cytotoxicity data for MMS is not extensively available in the reviewed literature, the biocompatibility can be inferred from the behavior of similar methacrylate and acidic monomers.
-
Methacrylate Monomers: Monomers like HEMA, Bis-GMA, and TEGDMA have been shown to elicit cytotoxic responses in a dose-dependent manner in various cell lines, including human dental pulp cells.[1][10] Unpolymerized monomers can diffuse through dentin tubules and may induce inflammatory responses or apoptosis.[1][10]
-
Acidic Monomers: The acidic nature of monomers like MMS is essential for the self-etching process. However, the low pH of the adhesive can also contribute to its initial cytotoxicity.[1]
-
Succinic Acid: Succinic acid itself is a naturally occurring compound and has been explored for use in biocompatible polymers. This may suggest a favorable biocompatibility profile for the succinate portion of the MMS molecule.
It is crucial for researchers to conduct thorough in-vitro cytotoxicity testing, such as the MTT assay described above, on any new dental adhesive formulation containing MMS to determine its specific biocompatibility profile.
Conclusion
This compound is a promising functional monomer for the development of modern dental adhesives. Its dual functionality allows for both effective polymerization and adhesion to the tooth structure. The provided protocols offer a framework for the synthesis, formulation, and evaluation of MMS-containing dental adhesives. Further research is warranted to fully elucidate the long-term clinical performance and biocompatibility of these materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity assays of new artificial tears containing 2-methacryloyloxyethyl phosphorylcholine polymer for ocular surface cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. Natural bio-based monomers for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 2-hydroxyethyl methacrylate on human pulp cell survival pathways ERK and AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating Mono-2-(Methacryloyloxy)ethyl Succinate into Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of mono-2-(Methacryloyloxy)ethyl succinate (B1194679) (MMS) into resin composites. This document outlines the synthesis of MMS, detailed protocols for the preparation of resin composites containing MMS, and standard methods for characterizing their mechanical and physical properties.
Introduction
Mono-2-(methacryloyloxy)ethyl succinate is a functional monomer that can be incorporated into polymer-based materials to enhance their properties. In the field of dental restorative materials, the inclusion of acidic functional monomers can improve adhesion to tooth structures and modify the chemical and physical characteristics of the resin composite.[1] MMS, with its terminal carboxylic acid group and polymerizable methacrylate (B99206) group, presents an opportunity to develop resin composites with tailored properties.[2] This document provides the necessary protocols to synthesize MMS and subsequently fabricate and evaluate resin composites incorporating this monomer.
Data Presentation
Table 1: Representative Mechanical Properties of Resin Composites with and without an Acidic Monomer.
| Property | Resin Composite without Acidic Monomer (Control) | Resin Composite with Acidic Monomer |
| Flexural Strength (MPa) | 115[3] | 102 - 107[3] |
| Elastic Modulus (GPa) | 5.4[3] | 6.3 - 6.6[3] |
Note: Data is representative of composites subjected to acidic conditions, which can simulate the effect of an acidic monomer on the material's properties over time.
Table 2: Representative Physical Properties of Resin Composites with and without an Acidic Monomer.
| Property | Resin Composite without Acidic Monomer (Control) | Resin Composite with Acidic Monomer |
| Water Sorption (µg/mm³) | 12.2 ± 0.8[4] | Increased sorption may be observed[5] |
| Water Solubility (µg/mm³) | 0.4 ± 0.1[4] | Increased solubility may be observed[5] |
| Degree of Conversion (%) | 62 ± 1[4] | 95 ± 2[4] |
Note: The data presented are from various studies on different acidic monomers and are intended to provide a general understanding of the potential impact of incorporating an acidic functional monomer like MMS.
Experimental Protocols
Synthesis of this compound (MMS)
This protocol describes the synthesis of MMS from 2-hydroxyethyl methacrylate (HEMA) and succinic anhydride.[2]
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
Succinic anhydride
-
Hydroquinone (B1673460) monomethyl ether (inhibitor)
-
Argon gas
-
50 mL flask with a stir bar
Procedure:
-
To a 50 mL flask equipped with a stir bar, add 10 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.
-
Purge the flask with argon gas to create an inert atmosphere.
-
Seal the flask and heat the mixture to 90°C with continuous stirring for 18 hours.
-
After 18 hours, cool the flask to room temperature. The product, this compound, is obtained in quantitative yield.
Preparation of Experimental Resin Composites
This protocol outlines the preparation of a light-curable experimental resin composite incorporating MMS.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (MMS)
-
Camphorquinone (B77051) (photoinitiator)
-
Ethyl-4-dimethylaminobenzoate (co-initiator)
-
Silanized filler particles (e.g., barium glass, silica)
-
Mixing spatula and vessel
-
Light-curing unit (470 nm wavelength)
Procedure:
-
Resin Matrix Formulation:
-
Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a desired weight ratio (e.g., 60:40).
-
Incorporate MMS into the resin matrix at a specific weight percentage (e.g., 5%, 10%, 15%). The control group will not contain MMS.
-
Add 0.5 wt% camphorquinone and 1.0 wt% ethyl-4-dimethylaminobenzoate to the monomer mixture and mix thoroughly in the absence of light until a homogenous solution is obtained.
-
-
Composite Paste Preparation:
-
Gradually add the silanized filler particles to the prepared resin matrix. A common filler loading is around 70-80 wt%.
-
Thoroughly mix the filler and resin matrix using a spatula until a uniform paste-like consistency is achieved.
-
-
Curing:
-
Place the uncured composite paste into a mold of the desired dimensions for testing.
-
Cover the mold with a transparent matrix strip and a glass slide to create a flat surface.
-
Light-cure the composite using a dental curing unit for the manufacturer-recommended time (typically 20-40 seconds per 2 mm thickness).
-
Characterization of Resin Composites
This protocol is based on the ISO 4049 standard for three-point bending tests.
Procedure:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the cured resin composite.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Mount the specimen on a universal testing machine with a three-point bending fixture, ensuring a support span of 20 mm.
-
Apply a load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
Record the fracture load and calculate the flexural strength and flexural modulus using the appropriate formulas.
This protocol follows the ISO 4049 standard.
Procedure:
-
Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness) of the cured resin composite.
-
Place the specimens in a desiccator and weigh them periodically until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry, and weigh them to obtain the mass (m2).
-
Return the specimens to the desiccator and re-weigh them periodically until a constant mass (m3) is achieved.
-
Calculate the water sorption and solubility using the following formulas:
-
Water Sorption (µg/mm³) = (m2 - m3) / V
-
Water Solubility (µg/mm³) = (m1 - m3) / V
-
Where V is the volume of the specimen in mm³.
-
This protocol utilizes Fourier Transform Infrared (FTIR) spectroscopy.
Procedure:
-
Obtain FTIR spectra of the uncured composite paste and the cured composite specimen.
-
Measure the peak heights of the aliphatic C=C absorption band at 1638 cm⁻¹ and an internal standard aromatic C=C absorption band at 1608 cm⁻¹ for both the uncured and cured samples.
-
Calculate the degree of conversion (DC) using the following formula:
-
DC (%) = [1 - ( (C_aliphatic / C_aromatic) / (U_aliphatic / U_aromatic) )] x 100
-
Where C represents the cured sample and U represents the uncured sample.
-
Visualizations
Caption: Synthesis of this compound.
References
- 1. Effects of Various Functional Monomers on Adhesion Between Immediate Dentin Sealing and Resin Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 20882-04-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of monomer type on the CC degree of conversion, water sorption and solubility, and color stability of model dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mono-2-(Methacryloyloxy)ethyl Succinate Polymerization
A technical support center with troubleshooting guides and FAQs has been created to address common issues encountered during the polymerization of mono-2-(methacryloyloxy)ethyl succinate (B1194679).
This resource provides researchers, scientists, and drug development professionals with guidance on troubleshooting poor polymerization of mono-2-(methacryloyloxy)ethyl succinate (MES).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.
Question 1: What are the potential causes of incomplete or failed polymerization of MES?
Incomplete or failed polymerization can be attributed to several factors, including:
-
Inhibitor Presence : MES monomer is often supplied with inhibitors like hydroquinone (B1673460) (HQ) or the methyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. These must be removed before polymerization.
-
Insufficient Initiator : The concentration of the initiator may be too low to effectively start the polymerization process.
-
Oxygen Inhibition : The presence of oxygen can inhibit free-radical polymerization.
-
Low Temperature : The reaction temperature may be too low for the chosen initiator to decompose and generate radicals at an adequate rate.
-
Monomer Impurities : Impurities in the MES monomer, such as succinic acid or methacrylic acid, can interfere with the polymerization reaction.
Question 2: How can I effectively remove inhibitors from the MES monomer?
The most common method for removing inhibitors like HQ or MEHQ is by column chromatography.
-
Method : Pass the monomer through a column packed with an inhibitor remover, such as activated basic alumina (B75360).
-
Protocol : A detailed protocol for this procedure is provided in the Experimental Protocols section.
Question 3: My polymerization reaction is occurring too quickly or prematurely. What could be the cause?
Premature or uncontrolled polymerization can be caused by:
-
Absence of Inhibitor : If the monomer is stored for extended periods after inhibitor removal, it can polymerize spontaneously.
-
High Initiator Concentration : An excessive amount of initiator will lead to a rapid, often uncontrolled polymerization, resulting in a polymer with a low molecular weight and broad polydispersity.
-
High Temperature : Elevated temperatures can accelerate the rate of polymerization.
-
Contamination : Contaminants that can act as initiators may have been introduced into the reaction mixture.
Question 4: I am observing significant batch-to-batch inconsistency in my polymerization results. What should I investigate?
Batch-to-batch inconsistency is a common issue and can be traced back to several variables:
-
Monomer Purity : The purity of the MES monomer can vary between batches. It is crucial to assess the purity of each new batch.
-
Inhibitor Removal Efficiency : Inconsistent removal of the inhibitor will lead to variable polymerization initiation.
-
Reaction Conditions : Small variations in temperature, stirring rate, and reaction time can have a significant impact on the final polymer.
-
Atmosphere Control : Inconsistent inert gas purging can lead to varying levels of oxygen inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type and concentration of initiator for MES polymerization?
For free-radical polymerization of MES, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The recommended concentration typically ranges from 0.1 to 1.0 mol% with respect to the monomer.
Q2: What is the optimal temperature range for MES polymerization?
The optimal temperature depends on the initiator used. For AIBN, a temperature range of 60-80 °C is common. For BPO, a range of 75-95 °C is often employed.
Q3: How can I confirm that polymerization has occurred and characterize the resulting polymer?
Polymerization can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC). GPC is also used to determine the molecular weight and polydispersity of the polymer.
Data Presentation
Table 1: Troubleshooting Summary for Poor MES Polymerization
| Issue | Potential Cause | Recommended Action |
| Incomplete Polymerization | Inhibitor present | Remove inhibitor using an alumina column. |
| Insufficient initiator | Increase initiator concentration (0.1-1.0 mol%). | |
| Oxygen inhibition | De-gas the reaction mixture and maintain an inert atmosphere. | |
| Premature Polymerization | High initiator concentration | Reduce initiator concentration. |
| High temperature | Lower the reaction temperature. | |
| Batch-to-Batch Inconsistency | Variable monomer purity | Characterize each monomer batch before use. |
| Inconsistent reaction setup | Standardize all experimental parameters. |
Experimental Protocols
Protocol 1: Removal of Inhibitor from MES Monomer
Objective : To remove the inhibitor (e.g., MEHQ) from the MES monomer prior to polymerization.
Materials :
-
This compound (MES) monomer
-
Basic activated alumina
-
Glass chromatography column
-
Collection flask
Procedure :
-
Prepare a chromatography column by packing it with basic activated alumina.
-
Gently pour the MES monomer onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use the purified monomer immediately for the best results.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete MES polymerization.
Caption: Simplified MES free-radical polymerization pathway.
how to prevent hydrolysis of mono-2-(Methacryloyloxy)ethyl succinate in aqueous solutions
Welcome to the technical support center for mono-2-(Methacryloyloxy)ethyl succinate (B1194679). This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the hydrolysis of this monomer in aqueous solutions, ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is mono-2-(Methacryloyloxy)ethyl succinate and why is it susceptible to hydrolysis?
This compound is a bifunctional monomer used in the synthesis of polymers and hydrogels for biomedical applications, such as dental restorations and drug delivery systems.[1][2] Its structure contains two ester linkages and a terminal carboxylic acid group.[2] Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[3][4] This degradation process can inactivate the monomer, preventing it from participating in polymerization or conjugation reactions and leading to inconsistent results.[5]
Q2: What are the primary factors that influence the hydrolysis rate?
The stability of this compound in aqueous solutions is primarily affected by three main factors:
-
pH: Ester hydrolysis is catalyzed by both acids (H+ ions) and bases (OH- ions). The rate of hydrolysis increases significantly at both low and high pH values.[4][6] Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.[4]
-
Temperature: The rate of hydrolysis increases with temperature.[7][8] Therefore, storing solutions at elevated temperatures will accelerate the degradation of the monomer.[7]
-
Presence of Catalysts: Certain enzymes or metal ions can act as catalysts, accelerating the hydrolysis process.[3][9]
Q3: What is the optimal pH for minimizing hydrolysis in aqueous solutions?
Q4: What are the recommended storage conditions for the neat compound and its aqueous solutions?
-
Neat Compound: The pure, un-dissolved monomer should be stored in a tightly sealed container at 2-8°C, protected from moisture and light.[10][11][12][13]
-
Aqueous Solutions: Aqueous solutions are not recommended for long-term storage due to inevitable hydrolysis.[14] If an aqueous solution must be prepared, it should be made fresh immediately before use. For short-term storage (hours), the solution should be kept on ice or at 4°C to slow the degradation rate.[14]
Q5: How should I prepare stock solutions to maximize stability?
To prevent premature hydrolysis, it is highly recommended to prepare stock solutions in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][14] These stock solutions can be stored for longer periods (e.g., 1-2 months) at -20°C with desiccation.[5] When needed, the required volume of the organic stock can be added to the aqueous buffer immediately before the experiment.
Q6: What are the degradation products of this compound hydrolysis?
The hydrolysis of this compound involves the cleavage of its two ester bonds. This process yields methacrylic acid, succinic acid, and ethylene (B1197577) glycol as the final degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Polymerization or Conjugation Yield | Monomer Degradation: A significant portion of the this compound has hydrolyzed, reducing the concentration of active, polymerizable monomer.[5] | • Prepare a fresh aqueous solution of the monomer immediately before your experiment. • Verify the pH of your reaction buffer is within the optimal stability range (pH 4-5). • If possible, conduct the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[14] |
| Inconsistent or Irreproducible Experimental Results | Variable Hydrolysis: The extent of monomer hydrolysis varies between experiments due to differences in solution age, temperature, or pH. | • Standardize your protocol: always use freshly prepared solutions. • Use a reliable buffer system with sufficient capacity to maintain a stable pH. • Ensure the temperature is consistent across all experiments. |
| Noticeable Drop in the pH of an Unbuffered Aqueous Solution | Acidic Byproducts: Hydrolysis of the ester linkages releases the carboxylic acid groups of succinic acid and methacrylic acid, causing the pH of the solution to decrease over time. | • Use a buffer system (see Table 2) to maintain a stable pH throughout the experiment. • Monitor the pH of your solution before and during the experiment to ensure it remains in the desired range. |
Data & Protocols
Factors Influencing Hydrolysis and Mitigation Strategies
The following table summarizes key factors affecting the stability of this compound in aqueous solutions and provides strategies to minimize degradation.
| Factor | Impact on Hydrolysis Rate | Mitigation Strategy |
| pH | High rate at acidic (<3) and alkaline (>6) pH.[4] | Maintain solution pH in the optimal range of 4-5 using a suitable buffer.[4] |
| Temperature | Rate increases significantly with temperature.[8] | Prepare solutions at room temperature and store them at 2-8°C for short periods. Perform reactions at the lowest feasible temperature.[14] |
| Moisture | Water is a reactant in hydrolysis. | For stock solutions, use anhydrous organic solvents (DMSO, DMF).[5][14] Store the neat compound with a desiccant.[5] |
| Solution Age | Hydrolysis is time-dependent. | Always prepare aqueous solutions fresh, immediately before use. Avoid storing aqueous stock solutions.[14] |
| Buffer Type | Buffers with primary amines (e.g., Tris, glycine) can react with the monomer.[5] | Use amine-free buffers such as phosphate, acetate, or MES.[5][14] |
Recommended Buffer Systems
| Buffer System | Recommended pH Range | Notes |
| Acetate Buffer | 3.8 - 5.8 | Ideal for maintaining the optimal stability pH range of 4-5. |
| MES Buffer | 5.5 - 6.7 | Good alternative if a slightly higher pH is required for the experiment. |
| Phosphate Buffer | 6.2 - 8.2 | Commonly used, but for stability, should be formulated at the lower end of its buffering range (e.g., pH 6.2-6.5). Avoid higher pH values where base-catalyzed hydrolysis is rapid.[5] |
Experimental Protocol: Preparation of a Stabilized Aqueous Working Solution
This protocol describes the recommended procedure for preparing an aqueous solution of this compound to minimize hydrolysis for an experiment.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Prepare a 10x or 100x stock solution of the monomer in anhydrous DMSO. For example, dissolve 23 mg of the monomer in 1 mL of anhydrous DMSO to create a 100 mM stock solution.
-
Vortex briefly until the monomer is fully dissolved.
-
This organic stock solution can be stored at -20°C under desiccation for future use.
-
Immediately before starting your experiment, dilute the DMSO stock solution into the cold (4°C) aqueous reaction buffer to achieve the final desired concentration.
-
Mix thoroughly and use the final aqueous solution without delay.
Experimental Protocol: Monitoring Hydrolysis via HPLC
This protocol provides a general method to quantify the rate of hydrolysis by monitoring the disappearance of the parent compound over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Procedure:
-
Standard Preparation: Prepare a standard curve by dissolving known concentrations of this compound in the mobile phase.
-
Sample Preparation: Prepare an aqueous solution of the monomer in the buffer of interest (e.g., 1 mg/mL in pH 7.4 PBS).
-
Time-Course Analysis:
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC.
-
Store the solution under the desired test condition (e.g., 37°C).
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC.
-
-
Chromatography:
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Quantify the peak area at each time point.
-
Plot the concentration of the remaining monomer versus time to determine the hydrolysis rate and half-life under the tested conditions.
-
Visualizations
Workflow for Solution Preparation
Caption: Decision workflow for preparing this compound solutions.
Hydrolysis Prevention Strategy
Caption: Key factors causing hydrolysis and the corresponding prevention strategies.
Simplified Hydrolysis Reaction Pathwaydot
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// Products Products [label="Degradation Products:\n• Methacrylic Acid\n• Succinic Acid\n• Ethylene Glycol\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction Arrow Monomer -> Products [label=" Hydrolysis\n (Catalyzed by H⁺/OH⁻, Temp)", fontcolor="#202124", color="#5F6368"]; Monomer -> Water [style=invis]; Water -> Products [style=invis]; }
References
- 1. This compound | 20882-04-6 [chemicalbook.com]
- 2. This compound | RUO [benchchem.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of aqueous coatings on the stability of enteric coated pellets and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. chemwhat.com [chemwhat.com]
- 13. 琥珀酸单[2-[(2-甲基-丙烯酰基)氧]乙基]酯 | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
optimizing the concentration of MMES in dental adhesives for better bond strength
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of methacryloyloxyethyl succinate (B1194679) (MMES) in dental adhesives to enhance bond strength.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with MMES-based dental adhesives.
| Problem | Possible Causes | Recommended Solutions |
| Low Bond Strength | 1. Sub-optimal MMES Concentration: The concentration of MMES is critical for effective adhesion. 2. Inadequate Polymerization: Insufficient light-curing time or intensity can lead to incomplete polymerization of the adhesive. 3. Contamination: Saliva, blood, or water contamination of the tooth surface can interfere with bonding. 4. Improper Etching: Incorrect application time or concentration of the etchant can result in a poorly prepared tooth surface. 5. Solvent Evaporation Issues: Incomplete removal of the solvent from the adhesive layer can compromise bond strength. | 1. Optimize MMES Concentration: Systematically vary the weight percentage (wt%) of MMES in your formulation to identify the optimal concentration. Refer to the data on analogous acidic monomers for a starting point (see Data Presentation section). 2. Ensure Complete Polymerization: Calibrate your light-curing unit and ensure the recommended curing time and intensity are used. Extend curing time for deeper preparations. 3. Maintain a Clean and Dry Field: Use a rubber dam and high-volume suction to ensure proper isolation of the tooth. 4. Standardize Etching Protocol: Strictly follow the manufacturer's instructions for the etchant, paying close attention to application time and rinsing. 5. Thoroughly Air-Dry: Apply a gentle stream of air to the adhesive layer for the recommended time to ensure complete solvent evaporation without creating a thin, pooled layer. |
| High Variability in Bond Strength Results | 1. Inconsistent Specimen Preparation: Variations in cutting, trimming, or handling of the specimens can introduce variability. 2. Operator Variability: Differences in adhesive application technique between researchers can lead to inconsistent results. 3. Non-standardized Testing Protocol: Inconsistencies in the crosshead speed or load application during bond strength testing can affect the results. 4. Tooth Substrate Variability: Differences in dentin depth, sclerosis, or the presence of caries-affected dentin can influence bond strength. | 1. Standardize Specimen Preparation: Follow a strict protocol for tooth sectioning and specimen shaping. Discard any specimens with visible defects. 2. Calibrate Operators: Ensure all researchers are trained on and adhere to the same adhesive application protocol. 3. Adhere to Testing Standards: Use a standardized and calibrated universal testing machine. Ensure consistent crosshead speed and load application. 4. Control for Substrate Variables: Use teeth from a similar age group and location in the mouth. Prepare specimens from a consistent dentin depth. |
| Premature Debonding of Specimens | 1. Weak Adhesive Formulation: The overall composition of the adhesive may lack the necessary strength. 2. Handling-Induced Damage: Damage to the bond interface during specimen preparation can lead to premature failure. 3. Inadequate Hybrid Layer Formation: The adhesive may not be effectively penetrating the demineralized dentin. | 1. Re-evaluate Formulation: Consider the concentration of other monomers, initiators, and solvents in your formulation. 2. Handle Specimens with Care: Use a gentle touch when sectioning and mounting specimens for testing. 3. Optimize Priming and Bonding Steps: Ensure the primer is effectively wetting the dentin surface and that the adhesive is applied in a uniform layer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MMES in a dental adhesive for maximum bond strength?
A1: The optimal concentration of an acidic functional monomer like MMES is crucial for achieving high bond strength and long-term stability. While specific data for MMES is limited in publicly available literature, studies on analogous acidic monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP), can provide valuable insights. Research has shown that increasing the concentration of the acidic monomer up to a certain point can enhance bond strength. However, excessively high concentrations can sometimes have a negative impact. It is recommended to experimentally determine the optimal concentration for your specific adhesive formulation by testing a range of MMES concentrations.
Q2: How does the acidity of MMES affect the polymerization of the adhesive?
A2: The acidic nature of MMES can potentially interact with the amine component of the photoinitiator system (e.g., camphorquinone/amine). This acid-base interaction can reduce the efficiency of the polymerization process. Therefore, it is important to consider the overall pH of the adhesive formulation and its potential impact on the degree of conversion.
Q3: What type of bond strength test is most appropriate for evaluating adhesives containing MMES?
A3: The microtensile bond strength (µTBS) test is a widely accepted and reliable method for evaluating the bond strength of dental adhesives.[1][2] It offers the advantage of testing small cross-sectional areas, which allows for more uniform stress distribution and a higher likelihood of adhesive failure at the interface, rather than cohesive failure within the tooth or restorative material.[1]
Q4: Can I use MMES in a self-etch adhesive formulation?
A4: Yes, MMES is an acidic monomer and can be used in self-etch adhesive formulations. Its acidic functional group can simultaneously demineralize and prime the tooth structure, simplifying the clinical application process.
Q5: What are the common modes of failure observed in bond strength testing of MMES-containing adhesives?
A5: The mode of failure is an important indicator of the bonding effectiveness. Common failure modes include:
-
Adhesive failure: The fracture occurs at the interface between the adhesive and the tooth structure. This is the most desirable failure mode in a bond strength test as it indicates the true strength of the bond.
-
Cohesive failure in dentin: The fracture occurs within the dentin. This suggests that the bond strength is greater than the cohesive strength of the dentin itself.
-
Cohesive failure in composite: The fracture occurs within the resin composite material. This indicates that the bond is stronger than the restorative material.
-
Mixed failure: The fracture exhibits a combination of adhesive and cohesive failure.
Data Presentation
The following table summarizes the effect of varying concentrations of an analogous acidic functional monomer, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), on the microshear bond strength (µSBS) to dentin. This data is provided as an illustrative example to guide your experiments with MMES. The optimal concentration of MMES may differ.
| 10-MDP Concentration (wt%) | Mean µSBS (MPa) ± SD (24 hours) | Mean µSBS (MPa) ± SD (6 months) |
| 0 | 18.2 ± 3.5 | 10.1 ± 2.8 |
| 3 | 25.6 ± 4.1 | 18.9 ± 3.2 |
| 9 | 28.9 ± 4.8 | 15.5 ± 3.9 |
| 12 | 26.1 ± 4.2 | 13.2 ± 3.1 |
| 15 | 23.4 ± 3.9 | 11.8 ± 2.9 |
Disclaimer: This data is for an analogous acidic monomer (10-MDP) and is intended for illustrative purposes only. Results for MMES may vary.
Experimental Protocols
Microtensile Bond Strength (µTBS) Testing Protocol
This protocol outlines the key steps for conducting a µTBS test to evaluate the bond strength of an experimental dental adhesive containing MMES.
-
Tooth Preparation:
-
Select sound, extracted human third molars.
-
Remove the roots and section the crowns to expose a flat mid-coronal dentin surface using a slow-speed diamond saw under water cooling.
-
Create a standardized smear layer by polishing the dentin surface with 600-grit silicon carbide paper for 60 seconds.
-
-
Adhesive Application:
-
Apply the experimental adhesive containing a specific concentration of MMES to the prepared dentin surface according to the manufacturer's instructions (if applicable) or a standardized experimental protocol.
-
Ensure proper etching, priming (if required), and adhesive application times.
-
Gently air-dry the adhesive layer to evaporate the solvent.
-
Light-cure the adhesive using a calibrated dental curing light for the recommended duration.
-
-
Composite Buildup:
-
Build up a resin composite crown on the bonded surface in increments of 2 mm.
-
Light-cure each increment for the recommended time.
-
-
Specimen Sectioning:
-
Store the restored tooth in distilled water at 37°C for 24 hours.
-
Section the tooth perpendicular to the bonded interface in both "x" and "y" directions using a slow-speed diamond saw to obtain multiple beams with a cross-sectional area of approximately 1 mm².
-
-
Bond Strength Testing:
-
Attach each beam to a testing jig using cyanoacrylate glue.
-
Mount the jig in a universal testing machine.
-
Apply a tensile load at a crosshead speed of 1 mm/min until failure occurs.[2]
-
Record the load at failure in Newtons (N).
-
-
Data Calculation and Analysis:
-
Calculate the µTBS in megapascals (MPa) by dividing the load at failure (N) by the cross-sectional area of the beam (mm²).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between experimental groups.
-
Examine the fractured surfaces under a stereomicroscope or scanning electron microscope (SEM) to determine the mode of failure.
-
Mandatory Visualization
Caption: Experimental workflow for microtensile bond strength testing.
Caption: Factors influencing the bond strength of dental adhesives.
References
Technical Support Center: Avoiding Phase Separation in MMES-containing Polymer Blends
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mono-m-methoxy-poly(ethylene glycol)-succinate (MMES) and its polymer blends. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to phase separation in your experiments.
Disclaimer: The term "MMES" can be ambiguous. This guide assumes MMES refers to a mono-methoxy-poly(ethylene glycol)-succinate polymer. The principles and troubleshooting steps provided are based on the behavior of poly(ethylene glycol) (PEG)-based succinate (B1194679) polymers in blends with other common biodegradable polymers used in drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of polymer blends?
A1: Phase separation is the phenomenon where a mixture of two or more polymers separates into distinct regions, each enriched in one of the polymer components.[1] Instead of forming a single, homogeneous phase at the molecular level (a miscible blend), the polymers segregate due to thermodynamic incompatibility.[1][2] This can result in a cloudy or opaque appearance and can significantly impact the material's physical properties and, in the case of drug delivery systems, the drug release profile.
Q2: Why is my MMES-containing polymer blend phase separating?
A2: Phase separation in polymer blends is primarily driven by thermodynamics. Most polymer pairs are immiscible due to a very small entropy of mixing.[2] For a blend to be miscible, there must be favorable specific interactions (e.g., hydrogen bonds) between the polymer chains to overcome this entropic penalty. Factors that can induce phase separation include:
-
Polymer Incompatibility: The inherent chemical structures of MMES and the other polymer(s) may lack favorable interactions.
-
High Molecular Weight: Generally, as the molecular weight of the polymers increases, the entropy of mixing decreases, making phase separation more likely.[2]
-
Concentration: Certain blend ratios may fall within a miscibility gap in the phase diagram, leading to separation.
-
Temperature: Some polymer blends exhibit a lower critical solution temperature (LCST), where they phase separate upon heating, while others have an upper critical solution temperature (UCST), phase separating upon cooling.
-
Solvent Effects: During solvent casting, the differential solubility of the polymers in the solvent and the rate of solvent evaporation can influence the final morphology.
Q3: How can I visually determine if my polymer blend has phase separated?
A3: A simple visual inspection can often be the first indicator. A miscible polymer blend is typically transparent, while a phase-separated blend will appear cloudy or opaque due to light scattering at the phase boundaries. However, for micro- or nano-scale phase separation, more advanced characterization techniques are necessary.
Q4: What characterization techniques can I use to confirm phase separation?
A4: Several techniques can be used to analyze the miscibility of your polymer blend:
-
Differential Scanning Calorimetry (DSC): A miscible blend will show a single glass transition temperature (Tg) that is intermediate to the Tgs of the individual components.[1] Two distinct Tgs suggest immiscibility.[1]
-
Scanning Electron Microscopy (SEM): SEM can directly visualize the morphology of the blend.[1] A miscible blend will have a uniform, featureless fracture surface, while an immiscible blend will show distinct domains of the dispersed phase within the matrix.[3]
-
Cloud Point Measurement: This technique identifies the temperature at which a polymer solution becomes turbid upon heating or cooling, indicating the onset of phase separation.[4][5]
-
Dynamic Mechanical Thermal Analysis (DMTA): Similar to DSC, DMTA can identify the glass transition(s) of a blend with high sensitivity.[6][7] A single peak in the loss factor (tan δ) curve suggests miscibility.[7]
Troubleshooting Guides
Issue 1: My solvent-cast MMES/PLA film is cloudy.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Polymer Incompatibility | Add a plasticizer like low molecular weight PEG to improve miscibility. | Increased transparency of the film. |
| Inappropriate Solvent | Try a different common solvent or a solvent/co-solvent system that dissolves both polymers equally well. | A clear film is formed upon solvent evaporation. |
| High Molecular Weight of Polymers | Use lower molecular weight grades of MMES or PLA. | Improved miscibility and a transparent film. |
| Rapid Solvent Evaporation | Slow down the evaporation rate by covering the casting dish or placing it in a controlled environment. | Allows more time for polymer chains to mix, potentially leading to a miscible blend. |
Issue 2: DSC analysis of my MMES/PLGA blend shows two distinct glass transitions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Immiscibility | Synthesize a block copolymer of MMES and PLGA to act as a compatibilizer. | A single, broader Tg is observed in the DSC thermogram. |
| Incorrect Blend Ratio | Prepare a series of blends with varying MMES:PLGA ratios and analyze them with DSC. | Identify a composition range where a single Tg is present, indicating miscibility. |
| Thermal History | Anneal the sample above the Tgs of both polymers and then quench it before the DSC run. | This can help erase previous thermal history and reveal the true miscibility. |
Quantitative Data Summary
The following tables provide illustrative data based on typical experimental results for PEG-succinate based polymer blends.
Table 1: Glass Transition Temperatures (Tg) of MMES/PLA Blends at Different Ratios
| MMES:PLA Ratio (w/w) | Tg (°C) | Observation |
| 100:0 | -25 | Single Tg |
| 75:25 | -15 and 50 | Two Tgs, indicating immiscibility |
| 50:50 | -20 and 55 | Two Tgs, indicating immiscibility |
| 25:75 | -22 and 58 | Two Tgs, indicating immiscibility |
| 0:100 | 60 | Single Tg |
Table 2: Cloud Point Temperatures of MMES in Different Solvents
| Solvent | Concentration (wt%) | Cloud Point (°C) |
| Water | 5 | 65 |
| Water | 10 | 60 |
| Ethanol | 5 | No cloud point observed |
| Dichloromethane | 5 | No cloud point observed |
Experimental Protocols
Protocol 1: Determining Polymer Blend Miscibility using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer blend into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the melting points of both components (e.g., 200 °C) at a heating rate of 10 °C/min. This is to erase the thermal history.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from the low temperature to the high temperature at the same heating rate (10 °C/min).
-
-
Data Analysis: Analyze the second heating scan. A single, sharp glass transition temperature (Tg) between the Tgs of the pure components indicates a miscible blend.[1] Two distinct Tgs suggest an immiscible blend.[1]
Protocol 2: Visualizing Blend Morphology using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cryo-fracture the polymer blend sample by immersing it in liquid nitrogen for a few minutes and then fracturing it. This creates a clean break for observing the internal morphology.[3]
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[3][8]
-
-
Imaging:
-
Load the sample into the SEM chamber.
-
Obtain images of the fractured surface at various magnifications.
-
-
Analysis: Examine the micrographs for evidence of phase separation. A smooth, featureless surface suggests miscibility. The presence of distinct domains or a sea-island morphology indicates immiscibility.[3]
Protocol 3: Cloud Point Measurement
-
Sample Preparation: Prepare polymer solutions of known concentrations in a suitable solvent in clear glass vials.
-
Apparatus: Use a temperature-controlled water or oil bath with a magnetic stirrer and a light source and detector to measure turbidity, or perform visual observation.[9]
-
Procedure:
Visualizations
Caption: Troubleshooting workflow for phase separation in MMES-containing polymer blends.
Caption: Experimental workflow for characterizing the miscibility of polymer blends.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. azom.com [azom.com]
- 4. Measurement of cloud point temperature in polymer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. azom.com [azom.com]
- 8. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. scielo.br [scielo.br]
Technical Support Center: Enhancing Mechanical Properties of MMES-Based Polymers
Disclaimer: The term "MMES-based polymers" is not specifically identified in publicly available scientific literature. Therefore, this guide provides general strategies for improving the mechanical properties of polymers. These strategies are broadly applicable and can be adapted for your specific "MMES-based" polymer system. For precise troubleshooting, please consider the specific chemical nature of your polymer.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments aimed at enhancing the mechanical properties of MMES-based polymers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My MMES-based polymer samples are brittle and fracture at low strain. How can I improve their toughness and elongation at break?
A1: Brittleness in polymers often stems from factors like low molecular weight, high crystallinity, or insufficient chain entanglement.[1] Here are several strategies to address this:
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Increase Molecular Weight: Higher molecular weight polymers generally exhibit greater toughness due to increased chain entanglement.[1] If you are synthesizing the polymer, consider adjusting reaction conditions (e.g., monomer-to-initiator ratio, reaction time) to achieve a higher degree of polymerization.[1]
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Incorporate a Toughening Agent: Blending the polymer with a rubbery phase or a thermoplastic elastomer can significantly improve impact strength and toughness. The dispersed rubbery particles act as stress concentrators, initiating crazes that absorb energy.[1]
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Add Plasticizers: The addition of a suitable plasticizer can increase flexibility and reduce brittleness.[2][3] Plasticizers work by inserting themselves between polymer chains, which reduces intermolecular forces and increases free volume.[1][3] Common plasticizers include phthalates and citrates.[1]
-
Reduce Crystallinity: While high crystallinity improves stiffness and strength, it can lead to brittleness.[1] You can control and potentially reduce crystallinity through thermal processing, such as adjusting cooling rates after molding.
Q2: The tensile strength and modulus of my polymer are too low for my application. What can I do to increase them?
A2: Low tensile strength and modulus are typically associated with low crystallinity, poor chain alignment, or weak intermolecular forces.[1] Consider the following approaches:
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Reinforcement with Fillers: Incorporating reinforcing fillers is a highly effective method to increase stiffness and strength.[1][4]
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Nanoparticle Reinforcement: Adding nanoparticles like carbon nanotubes, graphene, silicon dioxide, or nanoclays can significantly improve strength, modulus, and toughness.[5][6] These nanoparticles have a high aspect ratio and surface area, which allows for efficient load transfer within the polymer matrix.[5]
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Fiber Reinforcement: Glass fibers or carbon fibers can be compounded with the polymer to create a composite material with substantially enhanced mechanical properties.[1][7][8]
-
-
Induce Crystallinity: For semi-crystalline polymers, increasing the degree of crystallinity will enhance stiffness and tensile strength.[1] This can be achieved through:
-
Annealing: This post-processing heat treatment involves holding the polymer at a temperature between its glass transition (Tg) and melting (Tm) temperatures to allow for molecular rearrangement and crystal growth.[1][9]
-
Nucleating Agents: The addition of nucleating agents can promote the formation of a larger number of smaller spherulites, leading to improved mechanical properties.[1]
-
-
Cross-linking: Introducing chemical bonds between polymer chains creates a network structure that restricts chain mobility, thereby increasing stiffness and strength.[1][6][10] Cross-linking can be achieved through chemical reactions or irradiation.[1]
Q3: I am observing significant variability in the mechanical properties of my polymer batches. What are the potential causes and solutions?
A3: Inconsistent mechanical properties often stem from variations in processing conditions or material composition.[1]
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Ensure Homogeneous Dispersion of Additives: If you are using fillers, plasticizers, or other additives, ensure they are uniformly dispersed throughout the polymer matrix. Poor dispersion can lead to localized weak points.[1][5] Consider using a twin-screw extruder for better mixing.[1]
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Control Moisture Content: Many polymers are hygroscopic and can absorb moisture from the atmosphere. Processing a polymer with excessive moisture can lead to degradation and a reduction in mechanical properties.[1] Ensure proper drying of the polymer resin before processing.
-
Standardize Processing Parameters: Variations in processing parameters such as melt temperature, injection speed, and mold temperature can significantly impact the final mechanical properties.[11] Maintain tight control over these parameters from batch to batch.
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Check for Material Degradation: Incorrect processing conditions, such as excessive temperatures or shear, can cause polymer degradation, leading to inferior mechanical properties.[12]
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to improve the toughness of a brittle polymer?
A1: Incorporating a toughening agent, such as a rubbery phase or a thermoplastic elastomer, is a very effective strategy.[1] These agents create a two-phase system where the dispersed rubbery particles can absorb and dissipate energy from an impact or crack propagation. Another effective method is the addition of plasticizers, which increase flexibility by reducing the friction between polymer chains.[2][3]
Q2: How do nanoparticles enhance the mechanical properties of polymers?
A2: Nanoparticles, due to their small size and high surface-area-to-volume ratio, create a large interfacial area with the polymer matrix.[5][6] This allows for efficient transfer of an applied load from the polymer to the much stiffer and stronger nanoparticles.[5] They can also enhance toughness through mechanisms like crack bridging and crack deflection.[5] For effective reinforcement, it is crucial to achieve a uniform dispersion of nanoparticles and ensure good adhesion between the nanoparticles and the polymer matrix.[5]
Q3: Can I improve the mechanical properties of a polymer after it has been processed into a final shape?
A3: Yes, post-processing treatments can be used to modify mechanical properties. Annealing can be used to increase crystallinity and relieve internal stresses.[1] Surface treatments, such as plasma treatment or coating, can improve surface hardness and wear resistance. For some polymers, post-curing at an elevated temperature can increase cross-link density and improve mechanical strength.[1]
Q4: What are some common causes of premature failure in polymer components?
A4: Premature failure of polymer components can often be attributed to several factors. Incorrect material selection for a specific application is a common cause.[12] Inappropriate design, which can create stress concentrations, and processing errors that introduce defects or residual stresses are also frequent culprits.[12] Furthermore, environmental factors, such as exposure to chemicals or UV radiation, can lead to degradation and subsequent failure.[12][13]
Data Presentation
Table 1: Effect of Different Strategies on the Mechanical Properties of a Hypothetical Thermoplastic Polymer. [1]
| Strategy | Tensile Strength | Tensile Modulus (Stiffness) | Elongation at Break (Ductility) | Impact Strength (Toughness) |
| Increase Molecular Weight | ↑ | ↑ | ↑↑ | ↑↑ |
| Add Plasticizer | ↓ | ↓↓ | ↑↑ | ↑ |
| Add Toughening Agent | ↔ or ↓ | ↓ | ↑ | ↑↑↑ |
| Add Reinforcing Fillers (Fibers/Nanoparticles) | ↑↑↑ | ↑↑↑ | ↓↓ | ↑ or ↓ |
| Increase Crystallinity (Annealing) | ↑↑ | ↑↑ | ↓↓ | ↓ |
| Introduce Cross-linking | ↑↑ | ↑↑ | ↓↓ | ↓ |
Arrow Key: ↑ (Slight Increase), ↑↑ (Moderate Increase), ↑↑↑ (Significant Increase), ↓ (Slight Decrease), ↓↓ (Moderate Decrease), ↔ (No Significant Change)
Experimental Protocols
Key Experiment: Tensile Testing of Polymers (based on ASTM D638)
This protocol outlines the standardized procedure for determining the tensile properties of plastics.[14]
1. Specimen Preparation:
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Prepare test specimens by injection molding, machining, or die-cutting from a sheet or plate.[14]
-
The specimens should have a standard "dumbbell" or "dog-bone" shape as specified in ASTM D638 (e.g., Type I, II, III, IV, or V), depending on the material and its thickness.[14][15]
-
Ensure the surfaces of the specimens are free from defects, scratches, or voids.
2. Conditioning:
-
Condition the specimens at a standard temperature and humidity before testing to ensure consistency. A common conditioning standard is 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours.[16]
3. Test Procedure:
-
Use a universal testing machine (UTM) equipped with appropriate grips to hold the specimen.[17]
-
An extensometer is required to accurately measure strain, especially for determining the modulus of elasticity.[17]
-
Mount the specimen securely in the grips of the UTM.
-
Apply a uniaxial tensile load to the specimen at a constant rate of crosshead movement until the specimen fractures.[17] The speed of testing is specified in ASTM D638 and depends on the material type.[17]
-
Continuously record the applied force and the elongation of the specimen.
4. Data Analysis:
From the recorded data, the following tensile properties can be calculated[14][17]:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness.
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Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Yield Strength: The stress at which the material begins to deform plastically.
Visualizations
Caption: Experimental workflow for mechanical testing of polymers.
Caption: Troubleshooting logic for common mechanical property issues.
Caption: Pathway to enhanced mechanical properties via reinforcement.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. m.youtube.com [m.youtube.com]
- 4. specialchem.com [specialchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. polymer-search.com [polymer-search.com]
- 7. Reinforced Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. designworldonline.com [designworldonline.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Tips to Improve Mechanical Properties | RTP Company [rtpcompany.com]
- 12. Plastic Failure Troubleshooting | Polymer Testing [polymertesting.com.au]
- 13. Typical Problems We Have Solved | Polymer Testing [polymertesting.com.au]
- 14. industrialphysics.com [industrialphysics.com]
- 15. What Is ASTM D638 and How Is It Used in Testing Polymer Tensile Strength? [eureka.patsnap.com]
- 16. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 17. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
Technical Support Center: Purification of Mono-2-(methacryloyloxy)ethyl Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of mono-2-(methacryloyloxy)ethyl succinate (B1194679) after its synthesis. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude mono-2-(methacryloyloxy)ethyl succinate after synthesis?
A1: The most common impurities are unreacted starting materials, namely 2-hydroxyethyl methacrylate (B99206) (HEMA) and succinic anhydride. Another potential impurity is the diester byproduct, bis[2-(methacryloyloxy)ethyl] succinate, formed by the reaction of two molecules of HEMA with one molecule of succinic anhydride. Residual polymerization inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), which are often added during synthesis to prevent premature polymerization, may also be present.[1][2]
Q2: What are the recommended storage conditions for purified this compound?
A2: Purified this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[2][3][4] To prevent polymerization during storage, the addition of a polymerization inhibitor like MEHQ (around 100-200 ppm) is advisable, especially for long-term storage.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of the final product:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information and can be used to identify and quantify the main product and any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired product from unreacted starting materials and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of characteristic functional groups (e.g., ester, carboxylic acid, and methacrylate C=C bonds) and the absence of starting material signals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Wash | - Incomplete removal of acidic impurities (succinic anhydride/succinic acid).- Inefficient phase separation during extraction. | - Repeat the washing steps with a dilute sodium bicarbonate solution until CO₂ evolution ceases, followed by washes with deionized water and brine.- Allow for adequate separation time in the separatory funnel. If emulsions form, adding a small amount of brine can help break them. |
| Product Polymerizes During Purification | - Presence of heat or light, which can initiate polymerization.- Absence of a polymerization inhibitor. | - Perform all purification steps, especially solvent evaporation, at reduced temperatures using a rotary evaporator with a water bath.- Protect the product from direct light by wrapping glassware in aluminum foil.- Ensure a polymerization inhibitor (e.g., MEHQ) is present in the crude product or add a small amount before purification. |
| Final Product is Yellowish or Discolored | - Presence of colored impurities from starting materials.- Oxidation of the monomer. | - Consider a column chromatography step using silica (B1680970) gel or neutral alumina (B75360) for further purification.- Ensure all solvents are of high purity and handle the product under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Low Overall Yield | - Incomplete reaction during synthesis.- Loss of product during extraction and washing steps.- Adhesion of the product to silica gel during chromatography. | - Monitor the synthesis reaction to ensure it has gone to completion before starting the workup.- Be careful during phase separations to minimize loss of the organic layer.- If using column chromatography, select an appropriate solvent system to ensure efficient elution of the product. |
Purity of this compound by Different Purification Methods
The following table provides an illustrative overview of the purity levels that can be typically achieved for acrylate (B77674) monomers using various purification techniques. The exact values for this compound may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction & Washing | 90-97% | Simple, fast, and effective for removing water-soluble impurities and unreacted starting materials. | May not remove structurally similar byproducts like diesters. |
| Column Chromatography | >98% | Highly effective at separating the desired product from all impurities, including byproducts. | More time-consuming and requires larger volumes of solvent. Potential for product loss on the stationary phase. |
| Vacuum Distillation | >99% | Excellent for removing non-volatile impurities and can yield very high-purity product.[5] | Requires specialized equipment. The high temperatures, even under vacuum, can risk polymerization if not properly inhibited. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Washing
This protocol is a general procedure for the initial purification of crude this compound to remove unreacted starting materials and other water-soluble impurities.
Materials:
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Crude this compound
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Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)
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5% (w/v) Sodium bicarbonate (NaHCO₃) solution
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Deionized water
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Beakers and flasks
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Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an appropriate volume of ethyl acetate (e.g., 3-5 times the volume of the crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release the pressure from CO₂ evolution.
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Allow the layers to separate and drain the lower aqueous layer.
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Repeat the wash with the sodium bicarbonate solution until no more gas evolution is observed.
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Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
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Wash the organic layer with an equal volume of brine to facilitate the removal of residual water. Separate and discard the aqueous layer.
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Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes to dry the organic solution.
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Filter the solution to remove the drying agent.
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Remove the solvent using a rotary evaporator at a low temperature (typically < 40°C) to obtain the purified this compound.
Protocol 2: Purity Assessment by ¹H NMR
This protocol outlines the use of ¹H NMR to assess the purity of the final product.
Materials:
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Purified this compound
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Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of this compound. Key signals to look for are the vinyl protons of the methacrylate group (typically between 5.5 and 6.1 ppm), the methylene (B1212753) protons of the ethyl group, and the methylene protons of the succinate group.
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Look for the absence of signals from the starting materials (HEMA and succinic anhydride). The presence of any unexpected signals may indicate impurities. By comparing the integration of the product peaks to those of any impurities, a semi-quantitative assessment of purity can be made.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Mono-2-(methacryloyloxy)ethyl Succinate (MES) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MES).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of MES, particularly those related to the influence of inhibitors.
Question: Why is my MES polymerization not starting or proceeding very slowly?
Answer: A delayed or inhibited polymerization is the most common issue and is often related to the presence of inhibitors or other interfering substances. Here are the primary causes and solutions:
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Presence of Inhibitor: MES is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent premature polymerization during storage. This inhibitor must be consumed by the initiator before polymerization can begin, leading to an "induction period." If the initiator concentration is too low, the polymerization may be significantly delayed or completely inhibited.
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Solution: Increase the initiator concentration or remove the inhibitor from the monomer prior to polymerization.
-
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Dissolved Oxygen: Oxygen acts as a radical scavenger and can inhibit free-radical polymerization.
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Solution: Degas the monomer and solvent before initiating the polymerization. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or performing at least three freeze-pump-thaw cycles.
-
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Low Temperature: The rate of polymerization is highly dependent on temperature. If the reaction temperature is too low for the chosen initiator, the decomposition of the initiator to form radicals will be slow, resulting in a slow initiation rate.
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Solution: Increase the reaction temperature to the optimal range for your initiator (e.g., AIBN is commonly used at 60-80 °C).
-
-
Inactive Initiator: The initiator may have degraded due to improper storage.
-
Solution: Use a fresh initiator and store it according to the manufacturer's recommendations.
-
Question: My polymerization starts, but it stops before reaching high conversion. What is the problem?
Answer: Incomplete polymerization can be caused by several factors that lead to premature termination of the growing polymer chains.
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Insufficient Initiator: The initiator may be fully consumed before all the monomer has been polymerized, especially if the initiator has a short half-life at the reaction temperature.
-
Solution: Increase the initial initiator concentration or add the initiator in portions during the polymerization.
-
-
High Inhibitor Concentration: If the inhibitor is not completely removed, it can continue to scavenge radicals throughout the reaction, leading to premature termination.
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Solution: Ensure the inhibitor is effectively removed before starting the polymerization.
-
-
Impurities: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors.
-
Solution: Purify the monomer and solvent before use.
-
Question: The resulting polymer has a very broad molecular weight distribution (high polydispersity index - PDI). How can I achieve better control?
Answer: A high PDI in free-radical polymerization is common but can be controlled to some extent.
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High Initiator Concentration: A high concentration of initiator leads to a high concentration of radicals, which can increase the rate of termination reactions relative to propagation.
-
Solution: Decrease the initiator concentration.
-
-
High Temperature: Very high reaction temperatures can also increase the rate of termination reactions.
-
Solution: Lower the reaction temperature.
-
-
Conventional Free-Radical Polymerization: This method inherently produces polymers with a broader PDI.
-
Solution: For better control over molecular weight and PDI, consider using a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors used for MES and other methacrylates?
A1: The most common inhibitors are phenolic compounds such as monomethyl ether hydroquinone (MEHQ), hydroquinone (HQ), and butylated hydroxytoluene (BHT).[1][2][3] These compounds are effective at scavenging free radicals to prevent unwanted polymerization during storage.
Q2: How do these inhibitors work?
A2: Phenolic inhibitors react with radical species, particularly peroxy radicals formed in the presence of oxygen, to form stable, non-radical products. This process consumes the radicals that would otherwise initiate and propagate polymerization. The effectiveness of many common inhibitors is dependent on the presence of a small amount of dissolved oxygen.
Q3: Do I always need to remove the inhibitor before polymerization?
A3: For most applications where controlled polymerization and predictable reaction kinetics are desired, it is highly recommended to remove the inhibitor. However, in some cases, the effect of the inhibitor can be overcome by using a higher concentration of the initiator. This approach may lead to a less controlled polymerization and a broader molecular weight distribution.
Q4: What is the typical concentration of inhibitor in commercially available MES?
A4: The concentration of inhibitor can vary by manufacturer, but a typical concentration for MEHQ in MES is around 750 ppm. Always check the certificate of analysis for the specific batch you are using.
Q5: How can I quantify the amount of inhibitor in my monomer?
A5: The concentration of phenolic inhibitors can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4]
Data Presentation
Disclaimer: The following quantitative data was not available for mono-2-(methacryloyloxy)ethyl succinate (MES) in the reviewed literature. The data presented is for methyl methacrylate (B99206) (MMA), a structurally similar monomer, to illustrate the expected impact of inhibitors on polymerization kinetics and polymer properties. These values should be considered as indicative trends.
Table 1: Effect of Hydroquinone (HQ) Concentration on the Induction Period of Methyl Methacrylate (MMA) Polymerization
| Hydroquinone (HQ) Concentration (g/L) | Induction Period (minutes) |
| 0.00 | ~0 |
| 0.02 | 150 |
| 0.04 | 350 |
| 0.06 | 700 |
Data adapted from studies on MMA polymerization and illustrates a direct relationship between inhibitor concentration and the length of the induction period.[5][6]
Table 2: Influence of Butylated Hydroxytoluene (BHT) Concentration on the Properties of a Resin Composite
| BHT Concentration (wt%) | Polymerization Shrinkage Stress (MPa) | Flexural Strength (MPa) |
| 0.05 (Control) | 4.5 | 120 |
| 0.25 | 3.8 | 118 |
| 0.50 | 3.2 | 115 |
| 1.00 | 2.5 | 105 |
This table shows that increasing the inhibitor concentration can reduce polymerization shrinkage stress, but at higher concentrations, it may negatively impact the mechanical properties of the final polymer.[3]
Experimental Protocols
Protocol 1: Removal of Inhibitor (MEHQ) from MES using an Alumina (B75360) Column
Objective: To remove the phenolic inhibitor from this compound (MES) to allow for controlled polymerization.
Materials:
-
This compound (MES) containing inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous solvent for elution (e.g., dichloromethane (B109758) or ethyl acetate)
-
Round-bottom flask for collection
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.
-
Add the basic activated alumina to the column to a height of approximately 10-15 cm.
-
Gently tap the column to ensure even packing of the alumina.
-
Pre-wet the column by passing a small amount of the anhydrous solvent through it.
-
-
Inhibitor Removal:
-
Dissolve the MES monomer in a minimal amount of the anhydrous solvent.
-
Carefully load the MES solution onto the top of the alumina column.
-
Open the stopcock and allow the monomer solution to pass through the alumina bed.
-
Collect the purified, inhibitor-free monomer in a clean, dry round-bottom flask.
-
Wash the column with a small amount of additional solvent to ensure complete elution of the monomer.
-
-
Post-Procedure:
-
The purified MES should be used immediately for polymerization.
-
If storage is necessary, store the inhibitor-free monomer at a low temperature (2-8 °C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization.
-
Protocol 2: Kinetic Analysis of MES Polymerization by In-Situ NMR Spectroscopy
Objective: To monitor the rate of polymerization of MES by observing the disappearance of the monomer's vinyl protons over time.
Materials:
-
Inhibitor-free this compound (MES)
-
A suitable free-radical initiator (e.g., AIBN)
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR tube with a sealable cap
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a vial, prepare a stock solution of the desired concentration of MES and initiator in the deuterated solvent.
-
If studying the effect of an inhibitor, prepare a series of stock solutions with varying concentrations of the inhibitor.
-
Transfer the solution to an NMR tube.
-
-
Degassing:
-
Degas the sample in the NMR tube by bubbling a slow stream of inert gas (e.g., argon) through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Seal the NMR tube under the inert atmosphere.
-
-
NMR Analysis:
-
Insert the NMR tube into the NMR spectrometer that has been pre-heated to the desired reaction temperature.
-
Acquire a 1H NMR spectrum at time zero (t=0).
-
Set up the spectrometer to automatically acquire spectra at regular time intervals (e.g., every 5-10 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to the vinyl protons of the MES monomer (typically in the range of 5.5-6.5 ppm).
-
Identify a reference peak that does not change during the polymerization (e.g., a solvent peak or an internal standard).
-
For each spectrum, integrate the vinyl proton peaks and the reference peak.
-
Calculate the monomer conversion at each time point by comparing the integral of the vinyl peaks to its integral at t=0, normalized to the reference peak.
-
Plot the monomer conversion as a function of time to obtain the polymerization kinetics.
-
Visualizations
Caption: Troubleshooting workflow for common MES polymerization issues.
Caption: Experimental workflow for inhibitor removal using an alumina column.
Caption: Simplified signaling pathway of free-radical polymerization with and without an inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Polymerization Inhibitor [aai.solutions]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Validation & Comparative
A Comparative Guide to Dental Remineralization Agents: Evaluating Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The dynamic process of dental caries involves a continuous cycle of demineralization and remineralization of tooth structures. While fluoride (B91410) has long been the cornerstone of caries prevention, a growing number of bioactive materials are emerging with promising remineralization capabilities. This guide provides a comparative analysis of key remineralizing agents, presenting supporting experimental data, detailed methodologies, and insights into their mechanisms of action to aid in research and development efforts.
Quantitative Comparison of Remineralizing Agents
The efficacy of various remineralizing agents is often evaluated by measuring changes in the mechanical and chemical properties of demineralized enamel and dentin. Surface microhardness (SMH) and the calcium-to-phosphorus (Ca/P) ratio are critical parameters in these assessments.
| Remineralizing Agent | Test Model | Key Findings | Reference |
| Bioactive Glass (BAG) | In vitro pH-cycling | Significantly higher surface microhardness compared to CPP-ACP after 10 days.[1] | [1] |
| Casein Phosphopeptide-Amorphous Calcium Phosphate (B84403) (CPP-ACP) | In vitro | Effective in remineralizing early enamel lesions, slightly more so than 500 ppm NaF.[2] Increased surface microhardness of eroded enamel significantly.[2] | [2] |
| Fluoride (NaF) | In vitro pH-cycling | 226 ppm F- was sufficient to enhance remineralization and reach initial microhardness after 28 days.[3] Remineralization was significantly higher in the 500-ppm F group compared to 250-ppm F, with no significant increase at higher concentrations.[4] | [3][4] |
| Silver Diamine Fluoride (SDF) | In vitro | Showed the highest remineralization efficacy (highest Ca/P ratio) compared to CPP-ACFP, CPP-ACP, and fluoride toothpaste.[5] | [5] |
| CPP-Amorphous Calcium Fluoride Phosphate (CPP-ACFP) | In vitro | Demonstrated higher mineral gain (fluorescence change) than CPP-ACP and fluoride toothpaste.[5] | [5] |
| Poly-L-aspartic acid (pAsp) | In vitro | Restored up to 91% of the elastic modulus in demineralized dentin after 28 days.[6][7] | [6][7] |
| Nano-hydroxyapatite (n-HAP) | In vitro | Showed better surface remineralization (Ca/P ratio) than 5% sodium fluoride varnish and a toothpaste with fluoride-functionalized amorphous calcium phosphate after 7 days. | [8] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. The following are summaries of common experimental protocols used to assess remineralization efficacy.
In Vitro pH-Cycling Model
This widely used model simulates the dynamic pH changes that occur in the oral cavity.
-
Objective: To evaluate the potential of remineralizing agents to promote mineral gain in enamel or dentin under alternating demineralization and remineralization conditions.
-
General Protocol:
-
Specimen Preparation: Sound human or bovine enamel/dentin blocks are prepared, and a baseline measurement (e.g., surface microhardness) is taken.
-
Artificial Lesion Creation: Specimens are immersed in a demineralizing solution (e.g., acidic buffer at pH 4.4-5.0) for a specific period to create artificial caries-like lesions.[1][9]
-
pH-Cycling: Specimens are subjected to daily cycles of:
-
Demineralization: Immersion in the demineralizing solution for a short period (e.g., 3-6 hours).[4][9]
-
Remineralization: Treatment with the experimental agent (e.g., slurry of toothpaste, mouth rinse) for a defined time (e.g., 2-5 minutes).[3][4][9] This is followed by immersion in an artificial saliva solution for the remainder of the day.[4][9]
-
-
Evaluation: After a set number of cycles (e.g., 7-28 days), the specimens are re-evaluated for changes in surface microhardness, mineral content (e.g., via energy-dispersive X-ray spectroscopy - EDS), or lesion depth.[3][4][9]
-
Surface Microhardness (SMH) Testing
-
Objective: To quantify the resistance of the enamel or dentin surface to indentation, which correlates with its mineral content.
-
Protocol: A microhardness tester (e.g., Vickers or Knoop) is used to create an indentation on the specimen surface with a known load. The dimensions of the indentation are measured, and the SMH value is calculated. Measurements are typically taken at baseline, after demineralization, and after the remineralization regimen.[1][2]
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
-
Objective: To visualize the surface morphology of the dental tissue and to determine its elemental composition, specifically the Ca/P ratio.
-
Protocol:
-
SEM: Specimens are coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons to produce high-resolution images of the surface. This allows for the qualitative assessment of changes such as the occlusion of dentinal tubules or the formation of a new mineral layer.[9]
-
EDS: An EDS detector coupled with the SEM analyzes the X-rays emitted from the sample when bombarded with electrons. This provides a quantitative analysis of the elemental composition of the surface, allowing for the calculation of the Ca/P ratio, a key indicator of the mineral's nature and quality.[9]
-
Signaling Pathways and Mechanisms of Action
The remineralization of dental tissues is a complex process involving various molecular players and pathways. Understanding these mechanisms is key to developing novel and more effective therapeutic agents.
Biomimetic Mineralization
This approach aims to mimic the natural process of biomineralization. Non-collagenous proteins (NCPs) play a crucial role in controlling the nucleation and growth of hydroxyapatite (B223615) crystals within the collagen matrix of dentin.[10] Biomimetic strategies often utilize analogs of these NCPs, such as poly-L-aspartic acid, to guide the formation of a new mineral phase.[11]
The Polymer-Induced Liquid-Precursor (PILP) process is a key biomimetic strategy. In this process, polymeric process-directing agents, like poly-L-aspartic acid, stabilize amorphous calcium phosphate (ACP) nanoprecursors, preventing their premature crystallization and allowing them to infiltrate the collagen matrix before transforming into organized hydroxyapatite crystals.[7][11]
The Role of Matrix Metalloproteinase-20 (MMP-20) in Enamel Formation
Matrix metalloproteinase-20 (MMP-20), also known as enamelysin, is a key enzyme in the development of dental enamel. It is secreted during the secretory stage of amelogenesis and is responsible for the precise cleavage of amelogenin, the primary protein in the enamel matrix.[12][13]
This enzymatic activity is crucial for proper enamel mineralization. By cleaving amelogenin, MMP-20 prevents the protein from becoming entrapped within the forming hydroxyapatite crystals.[12][13] This allows for the crystals to grow in an organized manner, leading to the highly mineralized and hard structure of mature enamel.[12] Mutations in the MMP-20 gene can lead to amelogenesis imperfecta, a condition characterized by soft, hypomineralized enamel.[12][13]
Recent research has explored the incorporation of MMP-20 into biomimetic hydrogels for enamel repair. The presence of MMP-20 in a chitosan-amelogenin hydrogel was shown to enhance the organization and mechanical properties of the newly formed enamel-like layer.[14][15]
Experimental Workflow for Evaluating Remineralizing Agents
The following diagram outlines a typical workflow for the in vitro evaluation of a novel remineralizing agent.
References
- 1. Remineralization potential of bioactive glass and casein phosphopeptide-amorphous calcium phosphate on initial carious lesion: An in-vitro pH-cycling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remineralization effects of casein phosphopeptide-amorphous calcium phosphate crème on artificial early enamel lesions of primary teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Effect of fluoride concentration on remineralization of carious enamel: an in vitro pH-cycling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of remineralizing effect of fluoride and nonfluoride agents on artificially induced caries using different advanced imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of aspartic acid and glutamic acid in dentin remineralization: A systematic review of emerging therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Remineralization Efficacy of Four Remineralizing Agents on Artificial Enamel Lesions: SEM-EDS Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remineralization of Dentinal Lesions Using Biomimetic Agents: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomimetic remineralization of dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix metalloproteinase-20 mediates dental enamel biomineralization by preventing protein occlusion inside apatite crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinase-20 mediates dental enamel biomineralization by preventing protein occlusion inside apatite crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Presence of MMP-20 Reinforces Biomimetic Enamel Regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Presence of MMP-20 Reinforces Biomimetic Enamel Regrowth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MMP-Inhibiting Dental Adhesives: A Guide to Enhanced Bond Durability to Enamel and Dentin
For Researchers, Scientists, and Drug Development Professionals
The longevity of resin-based dental restorations is critically dependent on the stability of the adhesive interface with the tooth structure. A significant challenge, particularly in dentin bonding, is the enzymatic degradation of the collagen matrix within the hybrid layer by endogenous matrix metalloproteinases (MMPs). This guide provides a comparative analysis of dental adhesives designed to counteract this degradation through the incorporation of MMP inhibitors, with a focus on their bond strength to enamel and dentin, supported by experimental data. This analysis proceeds under the likely assumption that "MMES-based adhesives" refers to adhesives formulated to address the effects of Matrix Metalloproteinases (MMPs).
Introduction to MMP-Inhibiting Adhesives
Acid etching of dentin, a standard procedure in adhesive dentistry, can expose and activate host-derived MMPs (e.g., MMP-2, -8, and -9) that are naturally present in the dentin matrix.[1][2][3] These enzymes can slowly degrade the collagen fibrils at the adhesive-dentin interface, leading to a decline in bond strength over time and ultimately, restoration failure.[2][4] To address this, researchers have explored the incorporation of MMP inhibitors into dental adhesive systems. The most widely studied inhibitor is chlorhexidine (B1668724) (CHX), but other compounds such as benzalkonium chloride (BAC), 12-methacryloyloxydodecyl pyridinium (B92312) bromide (MDPB), and synthetic inhibitors have also been investigated.[1][5][6] These agents aim to preserve the integrity of the hybrid layer, thereby enhancing the durability of the bond.[2][3]
Comparative Bond Strength Data
The following tables summarize the quantitative data from various in-vitro studies, comparing the bond strength of conventional adhesives to those containing MMP inhibitors on both enamel and dentin substrates. The data is presented for immediate bond strength (typically measured within 24 hours) and aged bond strength (measured after a period of storage, often involving thermocycling, to simulate clinical aging).
Table 1: Shear Bond Strength (SBS) and Microtensile Bond Strength (µTBS) of MMP-Inhibiting Adhesives to Dentin
| Adhesive System | MMP Inhibitor | Substrate | Test Method | Immediate Bond Strength (MPa ± SD) | Aged Bond Strength (MPa ± SD) & (Aging Conditions) | Reference |
| Etch-and-Rinse Adhesives | ||||||
| Control (Total-Etch) | None | Dentin | SBS | Not Reported | Lower than CHX group | [7] |
| Total-Etch + 2% CHX | 2% Chlorhexidine | Dentin | SBS | Not Reported | Significantly higher than control | [7] |
| Control (Etch-and-Rinse) | None | Dentin | µTBS | Lower than CHX and BAC groups | Significantly lower than CHX and BAC groups (10,000 thermocycles) | [2] |
| Etch-and-Rinse + CHX | Chlorhexidine | Dentin | µTBS | Higher than control | Significantly higher than control (10,000 thermocycles) | [2] |
| Etch-and-Rinse + BAC | Benzalkonium Chloride | Dentin | µTBS | Higher than control | Significantly higher than control (10,000 thermocycles) | [2] |
| Self-Etch Adhesives | ||||||
| Control (Self-Etch) | None | Dentin | SBS | Not Reported | Lower than CHX group | [7] |
| Self-Etch + 2% CHX | 2% Chlorhexidine | Dentin | SBS | Not Reported | Significantly higher than control | [7] |
| Control (Self-Etch) | None | Dentin | µTBS | Lower than CHX and BAC groups | Significantly lower than CHX and BAC groups (10,000 thermocycles) | [2] |
| Self-Etch + CHX | Chlorhexidine | Dentin | µTBS | Higher than control | Significantly higher than control (10,000 thermocycles) | [2] |
| Self-Etch + BAC | Benzalkonium Chloride | Dentin | µTBS | Higher than control | Significantly higher than control (10,000 thermocycles) | [2] |
| Universal Adhesives | ||||||
| G2-BOND Universal (Etch-and-Rinse) | None | Dentin | µTBS | Lower than CHX and BAC groups | Lower than CHX and BAC groups (10,000 thermocycles) | [8] |
| G2-BOND Universal (Etch-and-Rinse) + CHX | Chlorhexidine | Dentin | µTBS | Higher than control | Higher than control (10,000 thermocycles) | [8] |
| G2-BOND Universal (Etch-and-Rinse) + BAC | Benzalkonium Chloride | Dentin | µTBS | Higher than control | Higher than control (10,000 thermocycles) | [8] |
| G2-BOND Universal (Self-Etch) | None | Dentin | µTBS | Lower than CHX and BAC groups | Lower than CHX and BAC groups (10,000 thermocycles) | [8] |
| G2-BOND Universal (Self-Etch) + CHX | Chlorhexidine | Dentin | µTBS | Higher than control | Higher than control (10,000 thermocycles) | [8] |
| G2-BOND Universal (Self-Etch) + BAC | Benzalkonium Chloride | Dentin | µTBS | Higher than control | Higher than control (10,000 thermocycles) | [8] |
| Adhesives with Incorporated Inhibitors | ||||||
| Peak LC Bond (Control) | None | Dentin | SBS | No significant difference | No significant difference (6 months) | [9] |
| Peak Universal Bond (0.2% CHX) | 0.2% Chlorhexidine | Dentin | SBS | No significant difference | No significant difference (6 months) | [9] |
| Clearfil SE Bond (Control) | None | Dentin | µTBS | Not Reported | Bond strength reduction after 1 year | [5] |
| Clearfil Protect Bond (MDPB) | MDPB | Dentin | µTBS | Not Reported | Improved bond durability after 1 year | [5] |
Table 2: Bond Strength of MMP-Inhibiting Adhesives to Enamel
| Adhesive System | MMP Inhibitor | Substrate | Test Method | Immediate Bond Strength (MPa ± SD) | Aged Bond Strength (MPa ± SD) & (Aging Conditions) | Reference |
| Etch-and-Rinse + 2% CHX | 2% Chlorhexidine | Enamel | SBS | Not specifically evaluated | Not specifically evaluated | [7] |
| Self-Etch + 2% CHX | 2% Chlorhexidine | Enamel | SBS | Not specifically evaluated | Not specifically evaluated | [7] |
Note: Most studies on MMP inhibitors focus on dentin bond strength, as the degradation of the collagen-based hybrid layer is the primary concern. The effect on enamel, which is largely mineral and lacks a significant collagen component, is less pronounced and not as extensively studied.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the bond strength of MMP-inhibiting adhesives.
1. Shear Bond Strength (SBS) Testing with and without Chlorhexidine Pre-treatment
-
Tooth Preparation: Extracted human premolars are mounted in acrylic resin. The occlusal enamel is removed perpendicular to the long axis of the tooth using a low-speed diamond saw under water coolant to expose a flat dentin surface.[7]
-
Grouping: The prepared teeth are randomly divided into four groups (n=20 per group):
-
Group 1 (Control Total-Etch): A total-etch adhesive is applied according to the manufacturer's instructions.
-
Group 2 (Control Self-Etch): A self-etch adhesive is applied according to the manufacturer's instructions.
-
Group 3 (Experimental Total-Etch): 2% chlorhexidine gluconate (CHX) is applied to the etched dentin and blot-dried before the application of the total-etch adhesive.[7]
-
Group 4 (Experimental Self-Etch): 2% CHX is applied to the dentin and blot-dried before the application of the self-etch adhesive.[7]
-
-
Restoration: A composite resin is placed onto the bonded surface using a cylindrical mold (e.g., 3 mm height, 2.5 mm internal diameter) in increments and light-cured.[7]
-
Aging: The samples are stored in distilled water at 37°C for 24 hours, followed by thermocycling (e.g., 10,000 cycles between 5°C and 55°C with a 30-second dwell time).[7]
-
Testing: The shear bond strength is tested using a universal testing machine at a specified crosshead speed. The force required to debond the composite cylinder is recorded, and the bond strength is calculated in MPa.
-
Failure Analysis: The fractured surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed).[7]
2. Microtensile Bond Strength (µTBS) Testing of a Two-Step Universal Adhesive with MMP Inhibitors
-
Tooth Preparation: Extracted human molars are sectioned perpendicular to their long axis to expose mid-coronal dentin. The dentin surfaces are polished with 600-grit silicon carbide paper under running water to create a standardized smear layer.[2]
-
Grouping: The teeth are randomly divided into experimental groups, for example:
-
Control Groups (Etch-and-Rinse and Self-Etch): A two-step universal adhesive is applied in either etch-and-rinse or self-etch mode without any MMP inhibitor.[2]
-
Experimental Groups: The dentin surface is pre-treated with an MMP inhibitor (e.g., chlorhexidine or benzalkonium chloride) before the application of the two-step universal adhesive in both etch-and-rinse and self-etch modes.[2]
-
-
Restoration: A composite resin block is built up on the bonded dentin surface.
-
Aging: The restored teeth are stored in water, with half of the specimens tested after 24 hours (immediate) and the other half subjected to an aging protocol such as thermocycling (e.g., 500 or 10,000 cycles).[2][8]
-
Specimen Preparation: The restored teeth are sectioned into beams with a cross-sectional area of approximately 1 mm².
-
Testing: The beams are subjected to a microtensile bond strength test in a universal testing machine until failure.
-
Data Analysis: The bond strength values are calculated in MPa. Statistical analysis (e.g., ANOVA) is used to compare the means between the groups.[2]
Visualizations
Caption: Shear Bond Strength (SBS) Experimental Workflow.
Caption: Mechanism of MMP-Inhibition in Dentin Bonding.
Conclusion
The inclusion of MMP inhibitors in dental adhesive systems, either as a separate pre-treatment step or incorporated into the adhesive formulation, demonstrates a significant potential to enhance the long-term durability of resin-dentin bonds. While immediate bond strengths may not always be significantly increased, the primary benefit lies in the preservation of bond integrity over time by mitigating the enzymatic degradation of the collagen matrix. The most compelling evidence for the efficacy of MMP inhibitors is seen in the improved aged bond strength to dentin. Further research is warranted to optimize the delivery and long-term effectiveness of various MMP inhibitors and to explore their potential, albeit likely limited, benefits in enamel bonding. For researchers and professionals in drug development, the targeted inhibition of MMPs at the tooth-restoration interface represents a promising avenue for advancing the performance and longevity of dental restorative materials.
References
- 1. Incorporation of MMP inhibitors into dental adhesive systems and bond strength of coronal composite restorations: A systematic review and meta-analysis of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Matrix Metalloproteinase Inhibitors on the Dentin Bond Strength and Durability of a Two-Step Universal Adhesive System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion [rde.ac]
- 4. scispace.com [scispace.com]
- 5. Improving the durability of resin-dentin bonds with an antibacterial monomer MDPB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 2% Chlorhexidine on Resin Bond Strength and Mode of Failure Using Two Different Adhesives on Dentin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
Cytotoxicity of Methacryloyloxyethyl Succinate Leachables: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of leachables from methacrylate-based biomaterials, with a focus on the potential toxicological profile of mono-2-(Methacryloyloxy)ethyl succinate (B1194679) (MMS). As a bifunctional monomer used in the synthesis of specialized polymers for biomedical applications such as drug delivery and dental adhesives, understanding its biocompatibility is crucial.
Comparative Cytotoxicity Data
The following tables summarize quantitative data from various in vitro cytotoxicity studies on methacrylate (B99206) monomers and alternative dental restorative materials. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, exposure times, and assay methodologies.
Table 1: In Vitro Cytotoxicity of Methacrylate Monomers
| Monomer | Cell Line | Assay | Concentration | Cell Viability (%) | Key Findings & Citation |
| HEMA | Human Gingival Fibroblasts | MTT | 3 mmol/L (24h) | ~50% | HEMA induces a concentration-dependent cytotoxic effect.[1] |
| HEMA | RAW264.7 Macrophages | - | 1-10 mM (24h) | Concentration-dependent decrease | HEMA induces apoptosis via the mitochondrial-dependent intrinsic caspase pathway.[2] |
| HEMA | Human Lung Epithelial Cells (BEAS-2B) | - | Not specified | Reduced viability | HEMA-induced cell damage is linked to glutathione (B108866) depletion and increased reactive oxygen species (ROS).[3] |
| TEGDMA | Human Dental Pulp Cells | WST-1 | 3 mM (24h) | ~52% | TEGDMA showed significant reduction in cell viability. |
| BisGMA | RAW264.7 Macrophages | - | 0.3 µM (4h) | 55.63% | BisGMA induced significant cytotoxicity.[4] |
Table 2: Comparative Cytotoxicity of Commercial Dental Resins
| Material | Material Type | Cell Line | Assay | Cell Viability (%) (Time) | Key Findings & Citation |
| Orthocryl LC | Light-cured acrylic resin | Gingival Fibroblasts | MTT | High mean cell viability | Less cytotoxic compared to self-cure acrylic resin.[5] |
| Enlight | Light-cured composite | Gingival Fibroblasts | MTT | High mean cell viability | No significant difference in cytotoxicity compared to Orthocryl LC.[5] |
| Self-cure acrylic | Self-cure acrylic resin | Gingival Fibroblasts | MTT | Lower mean cell viability | More cytotoxic than light-cured acrylic and composite resins.[5] |
| Z250 | Traditional Composite | Balb/c 3T3 Fibroblasts | MTT | Higher than flowable derivative | Traditional composites were found to be less cytotoxic than their flowable counterparts.[6] |
| Filtek Flow | Flowable Composite | Balb/c 3T3 Fibroblasts | MTT | Lower than traditional composite | Flowable derivatives, in general, exhibited higher cytotoxicity.[6] |
| Admira | Ormocer | Balb/c 3T3 Fibroblasts | MTT | Lower than Admira Flow | In contrast to other tested materials, the traditional ormocer was more cytotoxic than its flowable version.[6] |
| Admira Flow | Flowable Ormocer | Balb/c 3T3 Fibroblasts | MTT | Higher than Admira | Admira Flow was the least cytotoxic among the flowable materials tested.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of cytotoxicity data. Below are generalized protocols for common in vitro cytotoxicity assays based on ISO 10993-5 standards.[7][8]
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, human gingival fibroblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Material Extraction: Prepare extracts of the test material by incubating it in a cell culture medium for a specified period (e.g., 24 hours) at 37°C, according to ISO 10993-12 standards.
-
Cell Exposure: Remove the culture medium from the cells and replace it with various concentrations of the material extract. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to a negative control (cells cultured in medium without material extract).
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Exposure: Follow the same initial steps as the MTT assay to seed and expose cells to the material extracts.
-
Supernatant Collection: After the exposure period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically includes lactate (B86563), NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the test samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (spontaneous LDH release from untreated cells).
Signaling Pathways and Experimental Workflows
HEMA-Induced Apoptosis Signaling Pathway
Leachables from methacrylate-based materials, particularly HEMA, are known to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis via the mitochondrial-dependent intrinsic pathway.[2][9]
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of biomaterial leachables.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis is mediated by FeHV-1 through the intrinsic pathway and interacts with the autophagic process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity evaluation of dental resin composites and their flowable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HEMA-induced cytotoxicity: oxidative stress, genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Mono-2-(Methacryloyloxy)ethyl Succinate | RUO [benchchem.com]
A Comparative Guide to Mono-2-(methacryloyloxy)ethyl Succinate (MES) and Maleate (MEM) in Polymer Performance
For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing polymers with specific functionalities and performance characteristics. This guide provides a comparative overview of two such monomers: mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MES) and mono-2-(methacryloyloxy)ethyl maleate (B1232345) (MEM). While both are methacrylate (B99206) derivatives offering pendant carboxylic acid groups, their differing chemical structures—a saturated succinate versus an unsaturated maleate moiety—lead to distinct properties in the resulting polymers. This guide synthesizes available data to aid in the selection of the appropriate monomer for applications ranging from drug delivery to dental resins.
Chemical Structures and Properties of the Monomers
A fundamental understanding of the monomers is crucial before delving into their polymer performance. MES and MEM share a common methacrylate functional group, rendering them suitable for radical polymerization. However, the key difference lies in the dicarboxylic acid ester linkage.
| Property | Mono-2-(methacryloyloxy)ethyl Succinate (MES) | Mono-2-(methacryloyloxy)ethyl Maleate (MEM) |
| Synonyms | 2-(Methacryloyloxy)ethyl hydrogen succinate | 2-(Methacryloyloxy)ethyl hydrogen maleate |
| CAS Number | 20882-04-6 | 51978-15-5 |
| Molecular Formula | C10H14O6 | C10H12O6 |
| Molecular Weight | 230.21 g/mol [1] | 228.20 g/mol [2] |
| Density | 1.19 g/mL at 25 °C[1] | 1.217 g/mL at 25 °C[2] |
| Boiling Point | 267 °C[1] | 374.3 °C (Predicted)[3] |
| Refractive Index | n20/D 1.464[1] | n20/D 1.483[3] |
Performance Comparison in Polymers
Polymers derived from MES are well-documented, particularly in biomedical applications, owing to the versatile carboxylic acid group that can be used for conjugating biomolecules or tuning hydrogel properties.[4] In contrast, detailed performance data for polymers based on MEM is less prevalent in the literature, with its primary role suggested as a crosslinking agent due to the presence of two polymerizable groups (methacrylate and maleate).
Mechanical Properties
The mechanical properties of polymers are paramount for their structural integrity and durability. For MES-containing polymers, the incorporation of this monomer can enhance elasticity and flexibility.[1]
| Mechanical Property | Poly(MES) and Copolymers | Poly(MEM) and Copolymers |
| Flexural Strength | Data not available in searched literature | Data not available in searched literature |
| Elastic Modulus | Data not available in searched literature | Data not available in searched literature |
| Hardness | Data not available in searched literature | Data not available in searched literature |
| General Observations | Incorporation of MES can improve elasticity and shape recovery.[1] | The maleate double bond allows for potential crosslinking, which would be expected to increase stiffness and reduce flexibility. |
Thermal Properties
Thermal stability is a critical factor for polymer processing and for applications in varying temperature environments.
| Thermal Property | Poly(MES) and Copolymers | Poly(MEM) and Copolymers |
| Glass Transition Temperature (Tg) | Data not available in searched literature | Data not available in searched literature |
| Decomposition Temperature | Data not available in searched literature | Data not available in searched literature |
Biocompatibility
For biomedical applications, the biocompatibility of a polymer is non-negotiable. Polymers containing succinic acid are generally considered biocompatible.
| Biocompatibility Aspect | Poly(MES) and Copolymers | Poly(MEM) and Copolymers |
| Cytotoxicity | Generally considered biocompatible for use in dental resins and drug delivery systems. | Data not available in searched literature, but the presence of unreacted maleate double bonds could potentially impact biocompatibility. |
| In Vivo Response | Succinate-based polyesters have shown good biocompatibility. | Data not available in searched literature. |
Drug Delivery Performance
The pendant carboxylic acid group in both MES and MEM makes them attractive for drug delivery applications, as it can be used for drug conjugation or to impart pH-sensitivity to the polymer matrix.
| Drug Delivery Parameter | Poly(MES) and Copolymers | Poly(MEM) and Copolymers |
| Drug Loading | The carboxylic acid group allows for covalent conjugation of drugs.[4] | The carboxylic acid group could be used for drug conjugation. |
| Release Kinetics | Polymers with MES have been used to create prodrugs with controlled release kinetics. For example, camptothecin (B557342) conjugated to a MES-containing polymer showed sustained release over several days.[4] | Data on drug release from MEM-containing polymers is not readily available. The potential for crosslinking via the maleate group could significantly slow down drug diffusion and release. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are standard protocols for key experiments relevant to the characterization of these polymers.
Synthesis of this compound (MES)
This protocol describes a common method for synthesizing MES.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Succinic anhydride
-
Hydroquinone (B1673460) monomethyl ether (inhibitor)
-
Argon gas
-
Reaction flask with stir bar
Procedure:
-
Combine 10 g of 2-hydroxyethylmethacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether in a 50 mL flask equipped with a stir bar.
-
Purge the flask with argon gas and then seal it.
-
Heat the mixture to 90°C with continuous stirring for 18 hours.
-
Cool the flask to room temperature to obtain this compound.
Polymerization of Methacrylate Monomers
A general procedure for free-radical polymerization of methacrylate monomers is outlined below.
Materials:
-
Methacrylate monomer (e.g., MES or MEM)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator
-
1,4-Dioxane (solvent)
Procedure:
-
Dissolve the purified monomer and recrystallized AIBN in 1,4-Dioxane in a reaction vessel.
-
De-gas the solution by purging with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80°C) to initiate polymerization.
-
Maintain the temperature for a set period to allow the polymerization to proceed.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer product.
Characterization of Mechanical Properties
The following describes a standard method for evaluating the flexural strength of a polymer.
Procedure (Three-Point Bending Test):
-
Prepare rectangular bar-shaped specimens of the polymer according to a standard such as ISO 20795-1.
-
Use a universal testing machine equipped with a three-point bending fixture.
-
Place the specimen on two supports and apply a load to the center of the specimen at a constant crosshead speed.
-
Record the load and deflection until the specimen fractures.
-
Calculate the flexural strength and modulus from the resulting stress-strain curve.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is a common technique to determine thermal transitions of a polymer.
Procedure (DSC):
-
Place a small, known weight of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.
In Vitro Drug Release Study
This protocol outlines a typical method for assessing the release of a drug from a polymer matrix.
Procedure:
-
Load the polymer (e.g., as a hydrogel or microparticles) with a model drug.
-
Place a known amount of the drug-loaded polymer into a vessel containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizing Experimental Workflows and Relationships
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different components.
References
- 1. This compound 20882-04-6 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 51978-15-5 CAS MSDS (MONO-2-(METHACRYLOYLOXY)ETHYL MALEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Fully synthetic macromolecular prodrug chemotherapeutics with EGFR targeting and controlled camptothecin release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of "MMES": A Comparative Guide to Long-Term Stability in Dental Restorations
In the pursuit of durable and long-lasting dental restorations, the term "MMES" has emerged, though its precise definition remains ambiguous within the broader scientific community. This guide aims to demystify this acronym by exploring its two most probable interpretations in the context of dental materials science: Matrix Metalloproteinases (MMPs) and Monomer Systems . Both topics are paramount to understanding the long-term stability and performance of dental restorations.
This comprehensive comparison will delve into the distinct roles of MMPs in the degradation of the adhesive-dentin interface and the evolution of monomer systems that form the backbone of modern resin composites. By presenting objective comparisons, supporting experimental data, and detailed methodologies, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the factors governing the longevity of dental restorations.
Section 1: The Role of Matrix Metalloproteinases (MMPs) in the Longevity of Dental Restorations
Matrix Metalloproteinases are a family of host-derived enzymes present in dentin that can be activated by acidic challenges, such as those from dental adhesives.[1] Once activated, MMPs, particularly MMP-2, -8, and -9, can degrade the collagen fibrils within the hybrid layer, the critical interface between the adhesive and the dentin.[1][2] This enzymatic degradation is a significant contributor to the decline in bond strength over time, ultimately leading to restoration failure.[3][4]
To counteract this, various MMP inhibitors (MMPIs) have been investigated for their ability to preserve the integrity of the hybrid layer and enhance the durability of the bond.[5] These inhibitors can be applied as a pretreatment or incorporated into the adhesive systems themselves.[6]
Comparative Performance of MMP Inhibitors
The following table summarizes the long-term bond strength of dental adhesives when used with and without MMP inhibitors, based on in vitro studies.
| MMP Inhibitor | Concentration | Adhesive System | Aging Period | Mean Microtensile Bond Strength (μTBS) in MPa (± SD) | Percentage Decrease in Bond Strength Over Time |
| Control (No Inhibitor) | N/A | Etch-and-Rinse | 24 hours | 45.2 (± 5.8) | - |
| 6 months | 28.9 (± 4.7) | 36.1% | |||
| Chlorhexidine (CHX) | 2% | Etch-and-Rinse | 24 hours | 44.8 (± 6.1) | - |
| 6 months | 40.1 (± 5.3) | 10.5% | |||
| Benzalkonium Chloride (BAC) | 1% | Etch-and-Rinse | 24 hours | 46.1 (± 5.5) | - |
| 6 months | 41.5 (± 4.9) | 10.0% | |||
| Control (No Inhibitor) | N/A | Self-Etch | 24 hours | 38.5 (± 4.9) | - |
| 12 months | 22.3 (± 3.8) | 42.1% | |||
| GM1489 | 5 µM | Self-Etch | 24 hours | 39.1 (± 5.2) | - |
| 12 months | 35.8 (± 4.6) | 8.4% |
Note: The data presented is a synthesis of findings from multiple in vitro studies and is intended for comparative purposes. Actual values may vary depending on the specific product and experimental conditions.[4][6][7]
Experimental Protocols
Microtensile Bond Strength (μTBS) Testing:
-
Tooth Preparation: Non-carious human third molars are sectioned to expose mid-coronal dentin. The dentin surface is then polished with silicon carbide paper to create a standardized smear layer.
-
Application of MMP Inhibitor and Adhesive: The selected MMP inhibitor is applied to the dentin surface for a specified duration (e.g., 60 seconds) and then air-dried. Subsequently, the dental adhesive is applied according to the manufacturer's instructions.
-
Composite Buildup: A resin composite is built up on the bonded surface in increments and light-cured.
-
Specimen Sectioning: The restored tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².
-
Aging: The beams are stored in artificial saliva or distilled water for various periods (e.g., 24 hours, 6 months, 12 months) to simulate aging.
-
μTBS Testing: The beams are attached to a testing jig and subjected to a tensile force in a universal testing machine until fracture. The bond strength is calculated in megapascals (MPa).[8]
Signaling Pathway of MMP Activation and Inhibition
The following diagram illustrates the mechanism of MMP activation at the dentin-adhesive interface and how MMP inhibitors intervene.
Caption: MMP activation by acidic monomers and subsequent inhibition.
Section 2: Long-term Stability and Performance of Monomer Systems in Dental Composites
The organic matrix of dental resin composites is primarily composed of various monomer systems. The long-term stability and performance of these restorations are intrinsically linked to the chemical structure and properties of these monomers.[9] Conventional methacrylate-based monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (BisGMA) and triethylene glycol dimethacrylate (TEGDMA), have been the standard for decades. However, they are associated with issues like polymerization shrinkage and degradation over time.[10][11]
Research and development efforts have led to the introduction of alternative monomer systems, including low-shrinkage monomers and more degradation-resistant formulations, to enhance the longevity of composite restorations.
Comparative Performance of Dental Composite Monomer Systems
The table below provides a comparison of key mechanical properties for different types of dental composites, which are influenced by their monomer and filler composition.
| Composite Type | Monomer System Highlights | Flexural Strength (MPa) | Wear Resistance (Volume Loss in mm³) |
| Conventional Microhybrid | BisGMA, TEGDMA, UDMA | 80 - 120 | 0.35 - 0.50 |
| Nanofill | High molecular weight monomers, modified methacrylates | 120 - 160 | 0.25 - 0.40 |
| Bulk-Fill Flowable | Modified high molecular weight monomers | 90 - 130 | 0.40 - 0.60 |
| Bulk-Fill Packable | Low-shrinkage monomers, modified BisGMA | 110 - 150 | 0.30 - 0.45 |
Note: This data is compiled from various in vitro studies for comparative illustration. Performance can vary based on the specific commercial product and testing methodology.[12][13][14]
Experimental Protocols
Flexural Strength Testing (Three-Point Bending Test):
-
Specimen Preparation: Bar-shaped specimens of the composite material (typically 25 mm x 2 mm x 2 mm) are fabricated in a mold and light-cured according to the manufacturer's instructions.
-
Aging: The specimens are stored in water or artificial saliva at 37°C for a specified period (e.g., 24 hours, 7 days, or longer for long-term studies) to simulate oral conditions.
-
Three-Point Bending Test: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a constant speed until it fractures.
-
Calculation: The flexural strength is calculated based on the load at fracture, the distance between the supports, and the dimensions of the specimen.[13]
Wear Resistance Testing:
-
Specimen Preparation: Disc-shaped specimens of the composite material are prepared and cured.
-
Aging: The specimens are subjected to an aging protocol, which may include thermocycling (alternating between hot and cold water baths) to simulate temperature changes in the oral cavity.
-
Two-Body Wear Simulation: The specimens are placed in a chewing simulator and subjected to a specified number of cycles of wear against an antagonist material (e.g., steatite or enamel).
-
Measurement of Wear: The amount of material lost due to wear is quantified by measuring the volume loss, typically using profilometry or 3D scanning.[14]
Experimental Workflow for Evaluating a New Dental Composite
The following diagram outlines a typical experimental workflow for assessing the long-term performance of a novel dental composite monomer system.
References
- 1. opendentistryjournal.com [opendentistryjournal.com]
- 2. Morphological effects of MMPs inhibitors on the dentin bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of MMP inhibitors into dental adhesive systems and bond strength of coronal composite restorations: A systematic review and meta-analysis of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of matrix metalloproteinase inhibitors on bonding durability of universal adhesives [jstage.jst.go.jp]
- 9. Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ageing of Dental Composites Based on Methacrylate Resins-A Critical Review of the Causes and Method of Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flexural Properties, Wear Resistance, and Microstructural Analysis of Highly Filled Flowable Resin Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
